molecular formula C8H15NO2 B15072236 (2S)-1-Butylazetidine-2-carboxylic acid CAS No. 255882-99-6

(2S)-1-Butylazetidine-2-carboxylic acid

Cat. No.: B15072236
CAS No.: 255882-99-6
M. Wt: 157.21 g/mol
InChI Key: XAXHKUOUSXLZKK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-Butylazetidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid of significant interest in chemical biology and medicinal chemistry research. This compound features a four-membered azetidine ring, a constrained scaffold that is increasingly valuable in drug discovery for its potential to improve the physicochemical properties of therapeutic candidates . The specific N-butyl substitution on the azetidine nitrogen makes this derivative a valuable building block for the synthesis of more complex molecules and for probing structure-activity relationships. The core azetidine-2-carboxylic acid structure is a well-documented natural product that acts as a potent mimic of the amino acid proline . Its primary research value lies in its ability to be misincorporated into proteins in place of proline during translation, which can lead to protein misfiling and the induction of cellular stress responses like the unfolded protein response (UPR) . Researchers utilize this mechanism to study proteotoxicity, protein folding dynamics, and cellular defense mechanisms in various biological models. Furthermore, azetidine-based building blocks are crucial in synthetic chemistry for constructing diverse libraries of enantiopure, saturated heterocycles, which are privileged scaffolds in pharmaceutical development . The stereochemistry of the compound is critical for its biological activity and interaction with enzymes. This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

255882-99-6

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2S)-1-butylazetidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-3-5-9-6-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

XAXHKUOUSXLZKK-ZETCQYMHSA-N

Isomeric SMILES

CCCCN1CC[C@H]1C(=O)O

Canonical SMILES

CCCCN1CCC1C(=O)O

Origin of Product

United States

Foundational & Exploratory

(2S)-1-Butylazetidine-2-carboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-1-Butylazetidine-2-carboxylic acid (CAS: CB01273535) is a specialized non-proteinogenic amino acid derivative used primarily as a chiral building block in peptidomimetic drug design and asymmetric synthesis. Structurally, it is the


-butylated derivative of L-azetidine-2-carboxylic acid (L-Aze), a four-membered ring homologue of proline.

This guide details the physicochemical properties, synthesis methodologies, and application spectra of this compound. Unlike proline, the azetidine ring imposes severe conformational constraints on the peptide backbone (


 torsion angles), making this scaffold invaluable for freezing bioactive conformations in protease inhibitors and GPCR ligands. The 

-butyl substitution specifically enhances lipophilicity, facilitating membrane permeability and hydrophobic pocket occupancy in target proteins.

Chemical Structure & Properties[1][2]

Structural Identity
  • IUPAC Name: (2S)-1-butylazetidine-2-carboxylic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 157.21 g/mol

  • Chirality: L-configuration (

    
     at C2)
    
  • Ring System: Azetidine (4-membered nitrogen heterocycle)

Conformational Analysis

The azetidine ring exhibits unique puckering dynamics distinct from the pyrrolidine ring of proline.

  • Ring Strain: Approximately 26 kcal/mol (compared to ~6 kcal/mol for proline). This high strain energy makes the ring planar or slightly puckered (

    
    15°), rigidly fixing the 
    
    
    
    dihedral angle in peptides.
  • N-Inversion: The

    
    -butyl group increases the barrier to nitrogen inversion compared to the secondary amine, locking the 
    
    
    
    -substituent orientation relative to the carboxylate.
  • Lipophilicity: The butyl chain transitions the molecule from a polar zwitterion (L-Aze) to an amphiphilic scaffold, significantly altering its partition coefficient (

    
    ) and solubility profile in organic synthesis.
    
Physicochemical Data Table
PropertyValue / Description
Appearance White to off-white crystalline solid or viscous oil (depending on salt form)
Solubility Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents unless esterified.
pKa (COOH) ~1.8 (Estimated, lower than Pro due to ring strain inductive effects)
pKa (N-H) ~10.5 (Tertiary amine conjugate acid)
Specific Rotation

dependent on solvent/concentration (typically negative for L-Aze derivatives)

Synthesis Methodologies

The synthesis of (2S)-1-butylazetidine-2-carboxylic acid generally follows two strategies: Direct


-alkylation  of the parent amino acid (L-Aze) or Cyclization  of acyclic precursors. The 

-alkylation route is preferred for research scales to preserve chiral integrity.
Protocol A: Reductive Alkylation of L-Azetidine-2-carboxylic Acid

This method minimizes racemization risk by avoiding strong bases and elevated temperatures associated with direct halide alkylation.

Reagents:

  • Starting Material: L-Azetidine-2-carboxylic acid (L-Aze)[1]

  • Carbonyl Source: Butyraldehyde (

    
    -Butanal)
    
  • Reductant: Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    )
  • Solvent: Methanol (

    
    ) with catalytic Acetic Acid (
    
    
    
    )

Step-by-Step Workflow:

  • Imine Formation: Dissolve L-Aze (1.0 eq) in anhydrous MeOH. Add Butyraldehyde (1.2 eq) and stir at

    
     for 30 minutes to form the hemiaminal/imine species.
    
  • Reduction: Add

    
     (1.5 eq) portion-wise. Adjust pH to ~6 using glacial acetic acid to catalyze the reduction.
    
  • Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC (ninhydrin stain will show conversion of the secondary amine to a tertiary amine, often less reactive to ninhydrin).

  • Quench: Quench with

    
     to decompose excess hydride.
    
  • Purification (Ion Exchange):

    • Load the crude mixture onto a cation exchange resin (e.g., Dowex 50W-X8,

      
       form).
      
    • Wash with water to remove non-basic impurities (borate salts, excess aldehyde).

    • Elute the product with

      
      .
      
  • Isolation: Lyophilize the ammoniacal fractions to yield the zwitterionic product.

Protocol B: Cyclization from L-Homoserine Derivatives (Alternative)

For large-scale synthesis where L-Aze is expensive, a cyclization route from L-methionine or L-homoserine is used.

  • Mechanism: Intramolecular displacement of a leaving group (

    
    -halo or 
    
    
    
    -sulfonyloxy) by the
    
    
    -amino group.
  • Note:

    
    -butylation is typically performed after ring closure to avoid steric hindrance during the sensitive cyclization step.
    

Visualization: Synthesis & Conformational Logic

Synthesis Pathway Diagram

The following diagram illustrates the Reductive Alkylation pathway, highlighting the preservation of the stereocenter.

SynthesisPathway Start L-Azetidine-2-carboxylic Acid (Secondary Amine, 2S) Intermediate Imine/Iminium Ion (Transient Species) Start->Intermediate Condensation Reagent Butyraldehyde (MeOH, AcOH) Reagent->Intermediate Product (2S)-1-Butylazetidine-2-COOH (Tertiary Amine) Intermediate->Product Reduction Reductant NaBH3CN (Hydride Donor) Reductant->Product

Caption: Figure 1. Reductive alkylation pathway converting L-Aze to its N-butyl derivative via an iminium intermediate.

Structural Impact Diagram

Comparison of Proline vs. Azetidine constraints in peptide engineering.

ConformationalMap Proline Proline (5-ring) Flexible Puckering phi = -60 to -75 Azetidine Azetidine (4-ring) Rigid/Planar phi fixed ~ -60 Proline->Azetidine Ring Contraction (Increased Strain) Result (2S)-1-Butyl-Aze High Constraint + Hydrophobic Anchor Azetidine->Result Scaffold Base N_Butyl N-Butyl Modification + Lipophilicity + Steric Bulk N_Butyl->Result Derivatization

Caption: Figure 2. Structural logic showing how ring contraction and N-alkylation converge to create a constrained hydrophobic scaffold.

Applications in Drug Discovery

Peptidomimetics & Turn Induction

(2S)-1-Butylazetidine-2-carboxylic acid acts as a "constrained proline" surrogate. In peptide chains, the 4-membered ring restricts the


 torsion angle more severely than proline, often favoring the formation of Type II 

-turns
or

-turns
.
  • Mechanism: The exclusion of specific conformational space allows researchers to "lock" a peptide into its bioactive conformation, reducing the entropy penalty upon binding to a receptor.

  • Use Case: Design of thrombin inhibitors or viral protease inhibitors where the S1' pocket requires a hydrophobic residue (butyl group) with a tight turn geometry.

Chiral Ligands for Asymmetric Catalysis

-alkylated amino acids are precursors for chiral amino alcohols and diamines used as ligands in asymmetric synthesis.
  • Zinc Catalysis: Derivatives of

    
    -butyl-Aze can serve as ligands in the enantioselective addition of dialkylzinc to aldehydes. The rigid azetidine backbone often imparts higher enantioselectivity (ee) compared to flexible pyrrolidine analogues.
    
Local Anesthetic Analogues

The structure bears similarity to the lipophilic domain of Bupivacaine (


-butyl-piperidine). While Bupivacaine contains a 6-membered ring and an amide linkage, (2S)-1-butylazetidine-2-carboxylic acid serves as a scaffold to synthesize "ring-contracted" analogues to study structure-activity relationships (SAR) regarding cardiotoxicity and potency.

Analytical Characterization

To validate the synthesis of (2S)-1-butylazetidine-2-carboxylic acid, the following analytical signals are diagnostic:

  • 1H NMR (D2O/CDCl3):

    • 
       0.9 ppm:  Triplet (3H) for the terminal methyl of the butyl group.
      
    • 
       1.3–1.6 ppm:  Multiplets (4H) for the central methylene protons of the butyl chain.
      
    • 
       2.2–2.6 ppm:  Multiplets (2H) for the ring 
      
      
      
      -protons (C3).
    • 
       3.2–3.8 ppm:  Multiplets for ring 
      
      
      
      -protons (C4) and
      
      
      -methylene protons.
    • 
       4.2–4.5 ppm:  Triplet or dd (1H) for the chiral 
      
      
      
      -proton (C2). Note: The chemical shift of H2 is distinct from L-Aze due to tertiary amine deshielding.
  • Mass Spectrometry (ESI+):

    • [M+H]+: Calculated m/z = 158.12.

    • Fragmentation often shows loss of the carboxyl group (

      
      ) or cleavage of the butyl chain.
      

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Sienna, P., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid. Heterocycles. Link

  • Wiyakrutta, S., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines. Journal of Organic Chemistry. Link

  • ChemicalBook. (2024). Product Entry: (2S)-1-Butylazetidine-2-carboxylic acid (CB01273535). Link

  • Hanessian, S., et al. (2006). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Chemical Reviews. Link

Sources

An In-Depth Technical Guide to N-butyl-L-azetidine-2-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butyl-L-azetidine-2-carboxylic acid is a derivative of L-azetidine-2-carboxylic acid, a non-proteinogenic amino acid that serves as a constrained analog of L-proline.[1][2] The incorporation of the four-membered azetidine ring offers a unique conformational rigidity that is of significant interest in medicinal chemistry and drug design. The N-butyl substituent modifies the physicochemical properties of the parent amino acid, such as lipophilicity and basicity, which can influence its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-butyl-L-azetidine-2-carboxylic acid, with a focus on providing practical insights for researchers in the field.

Physicochemical and Spectroscopic Properties

The precise experimental data for N-butyl-L-azetidine-2-carboxylic acid is not extensively documented in publicly available literature. However, based on the known properties of L-azetidine-2-carboxylic acid and general principles of organic chemistry, the following properties can be anticipated.

PropertyValueSource/Justification
Molecular Formula C₈H₁₅NO₂Calculated
Molecular Weight 157.21 g/mol Calculated
Appearance White to off-white solidInferred from related compounds
Melting Point Not available---
Boiling Point Not available---
Solubility Soluble in water and polar organic solventsInferred from the parent amino acid and the presence of the butyl group
pKa Not availableExpected to have two pKa values for the carboxylic acid and the tertiary amine
¹H NMR See proposed spectrum belowPredicted based on chemical structure
¹³C NMR See proposed spectrum belowPredicted based on chemical structure
Mass Spectrometry [M+H]⁺ = 158.1176Calculated
IR Spectroscopy Characteristic peaks for C=O (carboxylic acid), C-N, and C-H bondsPredicted based on functional groups

Proposed Spectroscopic Data:

  • ¹H NMR (400 MHz, D₂O) δ (ppm): 4.2-4.4 (m, 1H, CH-COOH), 3.8-4.0 (m, 2H, N-CH₂-), 3.2-3.4 (m, 2H, N-CH₂-CH₂-CH₂-CH₃), 2.4-2.6 (m, 2H, -CH₂-CH-), 1.5-1.7 (m, 2H, -CH₂-CH₂-CH₃), 1.2-1.4 (m, 2H, -CH₂-CH₃), 0.8-1.0 (t, 3H, -CH₃).

  • ¹³C NMR (100 MHz, D₂O) δ (ppm): 175-178 (COOH), 65-68 (CH-COOH), 55-58 (N-CH₂-), 52-55 (N-CH₂-CH₂-CH₂-CH₃), 28-31 (-CH₂-CH₂-CH₃), 22-25 (-CH₂-CH-), 19-22 (-CH₂-CH₃), 13-15 (-CH₃).

Synthesis of N-butyl-L-azetidine-2-carboxylic acid

The synthesis of N-butyl-L-azetidine-2-carboxylic acid can be achieved through the N-alkylation of a suitable L-azetidine-2-carboxylic acid precursor. A common and effective strategy involves the use of an ester-protected L-azetidine-2-carboxylic acid, which prevents unwanted side reactions with the carboxylic acid functionality.

A plausible synthetic route is outlined below:

Synthesis of N-butyl-L-azetidine-2-carboxylic acid cluster_0 Step 1: Esterification cluster_1 Step 2: N-Butylation cluster_2 Step 3: Deprotection L_Aze L-Azetidine-2-carboxylic acid tert_butyl_ester L-Azetidine-2-carboxylic acid tert-butyl ester L_Aze->tert_butyl_ester (Boc)₂O, TEA, DCM tert_butyl_ester_2 L-Azetidine-2-carboxylic acid tert-butyl ester N_butyl_ester N-butyl-L-azetidine-2-carboxylic acid tert-butyl ester tert_butyl_ester_2->N_butyl_ester 1-Bromobutane, K₂CO₃, DMF N_butyl_ester_2 N-butyl-L-azetidine-2-carboxylic acid tert-butyl ester Final_Product N-butyl-L-azetidine-2-carboxylic acid N_butyl_ester_2->Final_Product Trifluoroacetic acid (TFA)

A plausible synthetic workflow for N-butyl-L-azetidine-2-carboxylic acid.
Experimental Protocol

Step 1: Synthesis of L-Azetidine-2-carboxylic acid tert-butyl ester (based on general esterification procedures)

  • Materials: L-Azetidine-2-carboxylic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Suspend L-azetidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (TEA) (2.2 eq) to the suspension and stir until the solution becomes clear.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford L-azetidine-2-carboxylic acid tert-butyl ester. The tert-butyl ester of L-azetidine-2-carboxylic acid has a reported CAS number of 129740-14-3.[3]

Step 2: Synthesis of N-butyl-L-azetidine-2-carboxylic acid tert-butyl ester (based on general N-alkylation procedures)[4]

  • Materials: L-Azetidine-2-carboxylic acid tert-butyl ester, 1-Bromobutane, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve L-azetidine-2-carboxylic acid tert-butyl ester (1.0 eq) in dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

    • Add 1-bromobutane (1.2 eq) and heat the reaction mixture to 60-70 °C.

    • Stir the reaction for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-butyl-L-azetidine-2-carboxylic acid tert-butyl ester.

Step 3: Synthesis of N-butyl-L-azetidine-2-carboxylic acid (Deprotection)

  • Materials: N-butyl-L-azetidine-2-carboxylic acid tert-butyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-butyl-L-azetidine-2-carboxylic acid tert-butyl ester (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting crude product can be purified by recrystallization or ion-exchange chromatography to obtain pure N-butyl-L-azetidine-2-carboxylic acid.

Applications in Research and Drug Development

The unique structural features of N-butyl-L-azetidine-2-carboxylic acid make it a valuable building block in several areas of chemical and pharmaceutical research.

Applications N-butyl-L-azetidine-2-carboxylic acid N-butyl-L-azetidine-2-carboxylic acid Medicinal Chemistry Medicinal Chemistry N-butyl-L-azetidine-2-carboxylic acid->Medicinal Chemistry Constrained Scaffold Peptidomimetics Peptidomimetics N-butyl-L-azetidine-2-carboxylic acid->Peptidomimetics Proline Analog Agrochemicals Agrochemicals N-butyl-L-azetidine-2-carboxylic acid->Agrochemicals Bioisostere Improved Potency Improved Potency Medicinal Chemistry->Improved Potency Enhanced Selectivity Enhanced Selectivity Medicinal Chemistry->Enhanced Selectivity Favorable PK Properties Favorable PK Properties Medicinal Chemistry->Favorable PK Properties Increased Stability Increased Stability Peptidomimetics->Increased Stability Defined Conformation Defined Conformation Peptidomimetics->Defined Conformation Novel Herbicides Novel Herbicides Agrochemicals->Novel Herbicides Fungicides Fungicides Agrochemicals->Fungicides

Potential applications of N-butyl-L-azetidine-2-carboxylic acid.
  • Medicinal Chemistry: The rigid azetidine ring can be used to lock the conformation of a molecule, which can lead to increased binding affinity and selectivity for a biological target. The N-butyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability.

  • Peptidomimetics: As a proline mimic, it can be incorporated into peptides to introduce conformational constraints, increase resistance to proteolytic degradation, and modulate biological activity.[1]

  • Agrochemicals: The unique structural motif may be explored in the design of novel herbicides and fungicides, where the azetidine ring can act as a bioisostere for other cyclic structures.[1]

Biological Activity and Mechanism of Action

L-azetidine-2-carboxylic acid is known to be a proline antagonist and can be mistakenly incorporated into proteins in place of proline.[1][2] This misincorporation can lead to the formation of dysfunctional proteins, resulting in a range of biological effects, including cytotoxicity and inhibition of cell growth.[5]

The biological activity of the N-butyl derivative has not been extensively studied. However, it is plausible that it retains the ability to act as a proline analog. The N-butyl group could modulate its interaction with amino acid transporters and the active sites of enzymes involved in protein synthesis. Further research is required to elucidate the specific biological effects and mechanism of action of N-butyl-L-azetidine-2-carboxylic acid.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-butyl-L-azetidine-2-carboxylic acid is not available. The following information is based on the safety profile of the parent compound, L-azetidine-2-carboxylic acid, and should be used as a guideline.

  • General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet for L-azetidine-2-carboxylic acid.

Conclusion

N-butyl-L-azetidine-2-carboxylic acid represents a valuable and versatile building block for researchers in drug discovery and chemical biology. Its synthesis, while not extensively documented for this specific derivative, can be achieved through established N-alkylation methodologies. The unique conformational constraints imposed by the azetidine ring, combined with the modified physicochemical properties imparted by the N-butyl group, offer exciting opportunities for the design of novel bioactive molecules. Further investigation into the biological activities of this compound is warranted to fully realize its potential in various scientific disciplines.

References

  • Ihara, M., et al. (2018).
  • Futamura, T., et al. (1999). An Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 63(10), 1893-1895.
  • PubChemLite. 1-tert-butylazetidine-2-carboxylic acid. [Link]

  • Li, Y., et al. (2022). Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Pesticide Science, 24(5), 1031-1042.
  • Wikipedia. Azetidine-2-carboxylic acid. [Link]

  • PubChem. (2R)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid. [Link]

  • PubChem. Azetidinecarboxylic Acid. [Link]

  • Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(16), 2597-2600.
  • Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid.
  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(46), 28825-28834.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 566-572.
  • Google Patents. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • PubMed. Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

  • Reiners, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

Sources

Conformational Architectures: A Technical Guide to N-Alkylated Azetidine Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of "Beyond Rule of 5" (bRo5) chemical space, the rigidification of peptide backbones is a paramount strategy.[1] While proline (Pro) has long been the gold standard for inducing turn structures, N-alkylated azetidine-2-carboxylic acid (Aze) derivatives represent a superior class of peptidomimetics.[1] The four-membered azetidine ring introduces higher ring strain (~26 kcal/mol) and distinct bond vector geometry compared to the five-membered pyrrolidine ring of proline.[1]

This guide details the strategic deployment of N-alkylated Aze residues to modulate cis/trans amide bond equilibrium, enhance metabolic stability against proteases, and fine-tune lipophilicity (LogD) without significant molecular weight penalties.[2][1]

Structural & Physicochemical Rationale[1][2][3][4][5][6]

The "Azetidine Shift" vs. Proline

The substitution of Pro with Aze is not merely a reduction in ring size; it is a fundamental alteration of the peptide backbone's conformational energy landscape.

  • Bond Geometry: The internal C-N-C bond angle in azetidine is ~90°, significantly sharper than the ~104° in proline.[1] This geometrical constraint forces the N-C

    
     bond into a distinct orientation, altering the 
    
    
    
    (phi) torsion angle.[1]
  • Cis-Trans Isomerization: The energy barrier between cis and trans amide conformers in N-alkylated Aze is lower than in Pro.[1] However, Aze residues often display a higher intrinsic population of the cis conformer in polar solvents due to the reduction of steric clash between the N-substituent and the C

    
     substituents in the cis state relative to the trans state.
    
  • Metabolic Shielding: The steric bulk of the N-alkyl group, combined with the ring strain, renders the adjacent peptide bond highly resistant to prolyl endopeptidases and chymotrypsin-like cleavage.[1]

Data Summary: Aze vs. Pro Properties[2][7][8]
PropertyL-Proline (Pro)L-Azetidine-2-COOH (Aze)N-Methyl-AzeImpact on Drug Design
Ring Size 5-membered4-membered4-memberedIncreased rigidity; smaller hydrodynamic radius.[1]
Ring Strain ~5 kcal/mol~26 kcal/mol~26 kcal/molHigh energy scaffold; drives specific folding.[1]
Cis-Amide % (H2O) ~10-20%~30-40%>50% (Tunable)Induces Type VI

-turns; critical for cyclization.[1]
LogP (Calc) -2.54-2.71-1.85N-alkylation significantly improves lipophilicity.[1]
Proteolytic Stability LowModerateHighN-alkylation blocks enzymatic access to the scissile bond.[1]

Synthetic Methodologies

The synthesis of N-alkylated Aze derivatives presents two challenges: the formation of the strained ring and the steric hindrance associated with N-alkylation.

Strategic Workflow

We categorize synthesis into two primary routes: De Novo Cyclization (for scale-up) and Late-Stage Functionalization (for library diversity).[1]

SyntheticWorkflow Start Target: N-Alkylated Aze Amino Acid Decision Is the N-alkyl group diverse? Start->Decision RouteA Route A: De Novo Cyclization (Best for Multi-gram Scale) Decision->RouteA No (e.g., Methyl, Ethyl) RouteB Route B: Late-Stage Alkylation (Best for Library/SAR) Decision->RouteB Yes (e.g., Benzyl, Heterocycle) StepA1 Start: L-Methionine / L-Aspartic Acid RouteA->StepA1 StepB1 Start: Aze-2-OMe (Commercial) RouteB->StepB1 StepA2 Gamma-Lactone / Halo-derivative StepA1->StepA2 StepA3 Intramolecular Cyclization StepA2->StepA3 Final Purified N-Alkyl-Aze StepA3->Final StepB2 Reductive Amination (Aldehyde + NaBH(OAc)3) StepB1->StepB2 Preferred StepB3 Direct Alkylation (R-X + Base) StepB1->StepB3 Sterically demanding R StepB2->Final StepB3->Final

Figure 1: Decision matrix for selecting the synthetic route based on scale and diversity requirements.

Protocol: Reductive Amination of Aze-2-OMe (Route B)[2]

This protocol is preferred over direct alkylation to avoid over-alkylation (quaternization).[2][1]

Reagents:

  • L-Azetidine-2-carboxylic acid methyl ester HCl (1.0 equiv)[1]

  • Aldehyde (R-CHO) (1.2 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (2.0 equiv)[1]

  • DIPEA (1.0 equiv)[1]

  • DCE (Dichloroethane) or DCM (Dichloromethane)[2][1]

Step-by-Step Methodology:

  • Free Base Formation: Dissolve Aze-2-OMe HCl in DCE. Add DIPEA and stir for 10 min at room temperature (RT) to liberate the secondary amine.

  • Imine Formation: Add the aldehyde (1.2 equiv).[1] If the aldehyde is unreactive, add activated molecular sieves (4Å) and stir for 1 hour.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Aze secondary amines are often UV-weak; use ELSD or MS detection).[1]

  • Quench: Quench with sat. NaHCO3. Extract with DCM (3x).[1]

  • Purification: The basic nitrogen allows purification via SCX-2 (Strong Cation Exchange) cartridges for rapid library cleanup, or standard flash chromatography (DCM/MeOH).[2][1]

Incorporation into Solid Phase Peptide Synthesis (SPPS)[2][9]

Incorporating N-alkylated Aze into a peptide chain is challenging due to the steric bulk of the tertiary amine.[1] Standard HBTU/DIEA protocols often fail, leading to deletion sequences.[2][1]

The "Fukuyama-Mitsunobu" On-Resin Strategy

Instead of coupling a pre-alkylated amino acid, it is often more efficient to build the N-alkyl group on the resin using the Fukuyama sulfonamide strategy.

Mechanism:

  • Couple Fmoc-Aze-OH to the resin.[1]

  • Remove Fmoc.[1]

  • Protect the secondary amine with 2,4-Dinitrobenzenesulfonyl chloride (2,4-DNs-Cl) .[2][1]

  • Perform Mitsunobu alkylation (R-OH, DIAD, PPh3) or alkylation with R-X/Base.[2][1]

  • Remove the DNs group with mercaptoethanol/DBU to reveal the N-alkylated tertiary amine.[1]

Coupling the Next Amino Acid

Once the N-alkyl-Aze is installed, coupling the next amino acid (AA[i+1]) onto this bulky, nucleophile-poor secondary amine is the bottleneck.

Recommended Coupling System:

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[2][1]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) is critical to reduce racemization and accelerate reaction.[1]

  • Conditions: Double coupling (2 x 1 hr) at 50°C (microwave assisted if available).

Case Studies & Applications

Metabolic Stability in Cyclic Peptides

Context: A study comparing homodetic cyclic peptides containing Pro versus N-alkyl-Aze.[1]

  • Experiment: Peptides were incubated with chymotrypsin (25 µM).[2][1][3]

  • Result: The Pro-containing peptide hydrolyzed within 2 hours.[1] The Aze-containing analog showed >95% stability after 24 hours .[1]

  • Mechanism: The N-alkyl-Aze induces a "kink" that prevents the protease from accessing the scissile bond, effectively acting as a steric shield.[1]

PROTAC Linker Design

Context: Proteolysis Targeting Chimeras (PROTACs) require linkers with defined exit vectors to maximize ternary complex formation.[2][1]

  • Application: N-alkylated azetidines are used to replace flexible alkyl chains.[1] The vector angle of the 4-membered ring (90°) provides a rigid "elbow" that can orient the E3 ligase ligand distinctively from a piperidine (109°) or pyrrolidine (104°) linker.[1]

References

  • Couty, F., & Evano, G. (2006).[2][1] Azetidines: new tools for the synthesis of nitrogen heterocycles.[1] Organic Preparations and Procedures International.[1] Link[1]

  • Sienna, P., et al. (2024).[2][1] Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal.[1][4] Link[1]

  • Demharter, A., et al. (1996).[1] Synthesis of N-alkylated amino acids and their application in peptide synthesis. Journal of Peptide Science.[1] Link

  • Lowe, G., & Vilaivan, T. (1997).[2][1] Amino acid chimeras: synthesis and properties of N-alkyl-azetidine-2-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1.[1]

  • BenchChem. (2025).[2][1][5] Metabolic Stability of Azetidine Derivatives.[1][5]Link[2][1]

  • Kantevari, S., et al. (2021).[2][1] Recent Advances in the Synthesis and Reactivity of Azetidines.[1][6][7] Royal Society of Chemistry.[1] Link

Sources

(S)-1-Butylazetidine-2-Carboxylic Acid in Medicinal Chemistry: Conformational Restriction and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-butylazetidine-2-carboxylic acid is a highly specialized, non-proteinogenic amino acid derivative utilized extensively in medicinal chemistry and peptidomimetic drug design. As an N-alkylated homologue of proline, it provides unique structural rigidity and lipophilicity. While the parent compound, (S)-azetidine-2-carboxylic acid (Aze), is a naturally occurring plant metabolite known for its toxicity due to ribosomal misincorporation[1], the rationally designed N-butylated derivative serves as a safe, orthogonal building block. This whitepaper details the structural rationale, physicochemical profiling, and synthetic methodologies required to effectively deploy this compound in advanced therapeutic development.

Structural Rationale and Physicochemical Profiling

The azetidine ring is a four-membered heterocycle that imposes severe conformational restrictions on the peptide backbone. When incorporated into a molecular scaffold, it alters the Ramachandran


 and 

torsion angles compared to the five-membered pyrrolidine ring of proline.

Crucially, the rotational barrier for the cis-trans isomerization of the amide bond preceding cyclic proline analogues like Aze is approximately 10 kJ/mol lower than that of proline[2]. This lower energy barrier facilitates more rapid conformational sampling, allowing the peptidomimetic to adopt the bioactive conformation required for target engagement more efficiently.

Furthermore, unmodified Aze has a high propensity to be misincorporated into mammalian proteins in place of proline, leading to the disruption of poly-proline II helices and subsequent protein misfolding, which has been hypothesized to play a role in neurodegenerative and demyelinating diseases[3][4]. N-alkylation with a butyl group completely abrogates this toxicity. The tertiary amine cannot be recognized by human prolyl-tRNA synthetases, ensuring the building block is orthogonal to biological translation machinery. The butyl chain also acts as a potent hydrophobic anchor, ideal for occupying deep S1 or S2 sub-pockets in protease targets.

Quantitative Physicochemical Comparison

To understand the utility of (S)-1-butylazetidine-2-carboxylic acid, it must be benchmarked against its structural predecessors.

PropertyL-Proline(S)-Azetidine-2-Carboxylic Acid (Aze)(S)-1-Butylazetidine-2-Carboxylic Acid
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)4-membered (N-alkyl Azetidine)
Cis-trans Rotational Barrier ~85 kJ/mol~75 kJ/mol~75-80 kJ/mol (sterically modulated)
Lipophilicity (LogP contribution) LowLowHigh (due to N-butyl anchor)
Ribosomal Incorporation Natural substrateMisincorporated (Toxic)Excluded (Tertiary amine)
Primary Application Endogenous biologyAcademic synthesis / Tool compoundAdvanced Peptidomimetics / Capping

Drug Discovery Workflow and Mechanism of Action

In the context of direct-acting antivirals or thrombin inhibitors, (S)-1-butyl-Aze is typically deployed as an N-terminal capping group. Because the nitrogen is fully substituted, it cannot be extended further in a peptide chain, making it the perfect terminal pharmacophore to cap a peptidomimetic sequence while simultaneously driving hydrophobic target engagement.

Workflow A Target Identification (e.g., Viral Protease) B In Silico Docking (S1/S2 Hydrophobic Pockets) A->B C Building Block Synthesis (Reductive Amination) B->C D Peptidomimetic SPPS (N-Terminal Capping) C->D E In Vitro Screening (Enzyme Inhibition Assays) D->E F Lead Optimization (SAR & PK Profiling) E->F

Workflow for integrating (S)-1-butyl-Aze into peptidomimetic drug discovery.

Mechanism P Protease Active Site I Enzyme Inhibition (Target Blockade) P->I results in L Peptidomimetic Ligand H N-Butyl Group (Hydrophobic Anchor) L->H presents C Azetidine Ring (Conformational Lock) L->C utilizes H->P binds S2 pocket C->P forces trajectory

Mechanism of target inhibition using an N-butyl-Aze pharmacophore.

Experimental Methodologies

To ensure high fidelity in drug development, the synthesis and incorporation of (S)-1-butylazetidine-2-carboxylic acid must follow strictly validated protocols.

Protocol 1: Synthesis of (S)-1-Butylazetidine-2-Carboxylic Acid via Reductive Amination

Causality & Logic: Direct alkylation of Aze with 1-bromobutane is prone to over-alkylation, yielding unwanted quaternary ammonium salts. Reductive amination via an iminium intermediate ensures strict mono-alkylation, preserving the zwitterionic nature of the product while maintaining the integrity of the chiral center.

  • Preparation: Suspend 10.0 mmol of (S)-azetidine-2-carboxylic acid in 30 mL of anhydrous methanol containing 1% (v/v) glacial acetic acid to catalyze iminium formation.

  • Imine Formation: Add 11.0 mmol (1.1 eq) of butyraldehyde dropwise at 0 °C under an inert nitrogen atmosphere. Stir for 2 hours at room temperature to allow complete conversion to the intermediate.

  • Reduction: Cool the mixture back to 0 °C and add 15.0 mmol (1.5 eq) of sodium cyanoborohydride (NaBH

    
    CN) in small portions. (Caution: Highly toxic; perform in a properly ventilated fume hood).
    
  • Reaction: Stir the mixture for 12 hours at room temperature. The hydride selectively reduces the iminium ion over the unreacted aldehyde.

  • Workup & Validation: Quench with water, evaporate the methanol, and purify the crude product via cation-exchange chromatography (e.g., Dowex 50WX8) using a dilute ammonia gradient to elute the pure N-alkylated amino acid. Validate enantiomeric purity using chiral HPLC to ensure no racemization occurred at the C2 position.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping

Causality & Logic: Coupling a sterically hindered, secondary-like amine (the azetidine nitrogen) to a growing peptide chain is challenging. However, because (S)-1-butyl-Aze is an N-alkylated amino acid, it is used here as the carboxylic acid donor to cap a primary amine on the resin. The steric bulk of the N-butyl group and the azetidine ring still requires highly efficient coupling reagents like HATU to prevent epimerization at the C2 chiral center.

  • Resin Preparation: Swell the peptide-bound resin (bearing a free N-terminal primary amine) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 3.0 eq of (S)-1-butylazetidine-2-carboxylic acid and 3.0 eq of HATU in DMF. Add 6.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 2 minutes to form the highly reactive OAt ester.

  • Coupling: Add the activated mixture to the resin. Agitate for 4 to 6 hours. The extended time compensates for the steric hindrance of the

    
    -carbon adjacent to the N-butyl group.
    
  • Self-Validating Check: Perform a Kaiser test. A negative result (yellow) confirms complete capping. If positive (blue), the system mandates repeating the coupling step using COMU instead of HATU for enhanced reactivity before proceeding.

  • Cleavage: Cleave the capped peptidomimetic from the resin using a standard TFA/scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H

    
    O) for 2 hours, followed by cold ether precipitation.
    

References

  • Source: wikipedia.
  • Source: oup.
  • Source: acs.
  • Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid)

Sources

Pharmacological Profile of N-Substituted Azetidine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth pharmacological and technical analysis of N-substituted azetidine-2-carboxylic acids (Aze) . It is designed for researchers in medicinal chemistry and drug discovery, focusing on the shift from the toxicological profile of the parent compound to the therapeutic utility of its N-substituted derivatives.[1]

From Proteotoxicity to Targeted Neuromodulation and Peptidomimetics

Executive Summary

Azetidine-2-carboxylic acid (Aze) is a four-membered ring homologue of proline.[1][2][3] While the parent compound is a known environmental toxin that causes proteotoxic stress via misincorporation into nascent proteins, N-substitution radically alters this profile.[1][3] By capping the secondary amine, N-substituted Aze derivatives lose their affinity for prolyl-tRNA synthetases, thereby abolishing proteotoxicity.[1] Instead, they emerge as potent scaffolds for GABA transporter (GAT) inhibition , metabotropic glutamate receptor (mGluR) modulation , and conformationally constrained peptidomimetics .[1] This guide details the structure-activity relationships (SAR), synthesis, and pharmacological validation of these derivatives.

Chemical Architecture & Physicochemical Properties[1][3][4]

The Azetidine Ring Strain

The azetidine ring possesses significant angle strain (~26 kcal/mol) compared to the five-membered pyrrolidine ring of proline.[1][3] This strain imparts unique properties:

  • Reduced pKa: The ring strain increases the s-character of the nitrogen lone pair, lowering the pKa of the secondary amine (Aze pKa ~8.5 vs. Proline pKa ~10.6).[1] This alters ionization at physiological pH.[1][3]

  • Rigidity: The four-membered ring is puckered but conformationally less flexible than proline, providing a stricter "lock" on peptide backbone angles (

    
     and 
    
    
    
    ) when incorporated into chains.[1][3]
N-Substitution Effects

Substituting the ring nitrogen (


) is the critical switch between toxicity and therapeutic utility.[1][3]
FeatureParent (H-Aze-OH)N-Substituted (R-Aze-OH)
tRNA Affinity High (Prolyl-tRNA Synthetase substrate)Null (Steric exclusion)
Toxicity High (Protein misfolding, ER stress)Low (Target-dependent)
Lipophilicity Low (Zwitterionic, polar)Tunable (Depends on R-group)
Primary Target Ribosome (Misincorporation)Membrane Transporters (GAT), GPCRs

Pharmacological Targets & Mechanisms

GABA Uptake Inhibition (GAT-1 & GAT-3)

N-substituted azetidine-2-carboxylic acid derivatives act as bioisosteres of nipecotic acid , a classic GABA uptake inhibitor.[1][3]

  • Mechanism: These compounds bind to the GABA transporter (GAT) orthosteric site, blocking the reuptake of GABA from the synaptic cleft.[1]

  • SAR Insight:

    • Lipophilic Anchors: The attachment of a bulky lipophilic group (e.g., 4,4-diphenylbutenyl) to the nitrogen atom drastically increases potency at GAT-1.[1]

    • Linker Length: An ethyl or propyl linker between the azetidine nitrogen and the lipophilic aromatic moiety is optimal for positioning the aromatic rings in the transporter's hydrophobic pocket.[1]

    • Selectivity: N-substituted azetidine-2-ylacetic acid derivatives often show selectivity for GAT-1, whereas specific modifications at the 3-position can shift selectivity toward GAT-3.[3]

Glutamate Receptor Modulation (mGluRs)

When the azetidine ring is further substituted, particularly at the 4-position, it mimics the glutamate skeleton.[1]

  • Compound: trans-Azetidine-2,4-dicarboxylic acid (ADA).[1][3][4]

  • Activity:

    • (2S,4S)-ADA: Weak agonist at mGluR2 (Group II).[1][3][4]

    • (2R,4R)-ADA: Pharmacologically inert at mGluR2.[1][3][4]

    • N-Methylation: N-methyl-ADA derivatives have been synthesized to probe the steric tolerance of the glutamate binding pocket, though bulky N-substitution generally diminishes agonist activity at mGluRs compared to the free amine, suggesting the N-H is a critical hydrogen bond donor in the receptor active site.[1]

Peptidomimetics: The "Proline Surrogate"

N-alkylated Aze is used in peptide engineering to induce specific secondary structures.[1][3]

  • Cis/Trans Isomerization: The energy barrier for cis-trans isomerization of the tertiary amide bond in N-substituted Aze peptides is lower than in proline peptides, yet the equilibrium often favors the trans conformer due to ring puckering effects.[1]

  • Proteolytic Stability: Peptides containing N-substituted Aze are resistant to prolyl endopeptidases, extending the half-life of peptide drugs.[1]

Visualizing the Pharmacological Logic

The following diagram illustrates the divergent pathways of Azetidine-2-carboxylic acid pharmacology based on N-substitution.

Aze_Pharmacology Aze Azetidine-2-Carboxylic Acid (Parent Scaffold) Unsub Unsubstituted (N-H) Aze->Unsub Sub N-Substituted (N-R) Aze->Sub Tox Substrate for Prolyl-tRNA Synthetase Unsub->Tox Misfold Protein Misincorporation (Collagen/Keratin defects) Tox->Misfold ER_Stress ER Stress & Apoptosis (Toxicity) Misfold->ER_Stress No_tRNA Steric Exclusion from tRNA Synthetase Sub->No_tRNA GAT N-Lipophilic Alkyl (e.g., Diphenylbutenyl) No_tRNA->GAT Glu C4-Carboxy + N-Methyl No_tRNA->Glu Pep Peptide Incorporation No_tRNA->Pep GAT_Effect GAT-1 Inhibition (Anticonvulsant) GAT->GAT_Effect Glu_Effect mGluR2 Agonism (Neuromodulation) Glu->Glu_Effect Pep_Effect Protease Resistance & Conformational Locking Pep->Pep_Effect

Caption: Divergent pharmacological fates of Azetidine-2-carboxylic acid. N-substitution abolishes toxicity and unlocks therapeutic pathways.

Experimental Protocols

Synthesis of N-Substituted L-Azetidine-2-Carboxylates

Objective: Efficient N-alkylation of L-Aze to create GAT inhibitors or peptide building blocks. Source: Adapted from Heterocycles (2018) and standard alkylation protocols.

Reagents:

  • L-Azetidine-2-carboxylic acid (L-Aze)[1][3][5][6][7]

  • Alkyl halide (e.g., 4-bromo-1,1-diphenyl-1-butene for GAT inhibition)[1]

  • Cesium Carbonate (

    
    )[1][3][6]
    
  • Acetonitrile (MeCN)[1]

  • tert-Butyl protection (optional, for peptide synthesis)[1]

Protocol:

  • Protection (If required): If synthesizing a peptide building block, first protect the carboxylic acid as a tert-butyl ester (

    
    ) using isobutylene/H2SO4 or tert-butyl acetate/perchloric acid.[1][3]
    
  • Alkylation:

    • Dissolve H-Aze-OtBu (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

    • Add

      
       (2.0 equiv) to the solution.[1][3]
      
    • Add the Alkyl Halide (1.1 equiv) dropwise.[1][3]

    • Reaction: Heat to 50–60°C under nitrogen atmosphere for 4–12 hours. Monitor by TLC or LC-MS.[1][3]

  • Workup:

    • Filter off the solid cesium salts.[1][3]

    • Concentrate the filtrate under reduced pressure.[1][3]

    • Redissolve in Ethyl Acetate (EtOAc) and wash with water and brine.[1][3]

    • Dry over

      
       and concentrate.
      
  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Deprotection (for bioassay): Remove the tert-butyl ester using Trifluoroacetic acid (TFA)/DCM (1:1) for 1 hour at room temperature to yield the free acid (

    
    ).[1][3]
    
In Vitro GABA Uptake Inhibition Assay

Objective: Determine the


 of the N-substituted derivative at GAT-1.[1][3]

System: HEK293 cells stably expressing human GAT-1.[1][3] Tracer:


-GABA.

Workflow:

  • Seeding: Plate HEK-hGAT1 cells in 96-well plates (

    
     cells/well) and culture for 24h.
    
  • Buffer Prep: Prepare Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Incubation:

    • Wash cells with KRH buffer.[1][3]

    • Add test compounds (N-substituted Aze) at varying concentrations (

      
       to 
      
      
      
      M) in KRH.
    • Incubate for 10 minutes at 37°C.

  • Uptake Initiation:

    • Add

      
      -GABA (final concentration 10-30 nM) + unlabeled GABA (total 1 
      
      
      
      M).[1][3]
    • Incubate for 5–10 minutes.

  • Termination: Rapidly wash cells

    
     with ice-cold KRH buffer to stop transport.
    
  • Quantification: Lyse cells (1% SDS or 0.1M NaOH) and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Uptake vs. Log[Concentration] to derive

    
    .
    

Comparative Data: SAR Summary

The following table summarizes how specific N-substituents shift the pharmacological profile.

N-Substituent (

)
Compound ClassPrimary TargetEffect/Activity
-H Parent (Aze)Prolyl-tRNA SynthetaseToxic (Misincorporation)
-Methyl N-Me-AzePeptidomimeticConformational constraint; inactive at tRNA synthetase.[1][3]
-CH2-CH=C(Ph)2 N-DiphenylbutenylGAT InhibitorPotent GAT-1 Inhibitor (

).[1][3]
-CH2-CH2-O-Aryl N-AlkoxyalkylGAT InhibitorModerate GAT-3 selectivity (depending on aryl group).[1][3]
-C(O)-Peptide Aze-PeptideProtease TargetResistant to prolyl-endopeptidases; stabilizes turns.[1][3]

References

  • Rubenstein, E., et al. (2006).[1][2][3] Azetidine-2-carboxylic acid in garden beets (Beta vulgaris). Phytochemistry. Link

  • Sitka, I., et al. (2013).[1][8] Synthesis of N-substituted acyclic β-amino acids and their investigation as GABA uptake inhibitors. European Journal of Medicinal Chemistry. Link

  • Kozikowski, A. P., et al. (1993).[1][3] Synthesis and metabotropic receptor activity of the novel rigidified glutamate analogs (+)- and (-)-trans-azetidine-2,4-dicarboxylic acid. Journal of Medicinal Chemistry. Link[1]

  • Zagórska, A., et al. (2010).[1][3] Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors. European Journal of Medicinal Chemistry. Link

  • Couty, F., et al. (2004).[1][3] Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization. Organic & Biomolecular Chemistry. Link

  • Miyazaki, M., et al. (2018).[1][3] Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid. Heterocycles. Link

Sources

Precision Synthesis of (2S)-1-Butylazetidine-2-carboxylic Acid: A Modular Chiral Pool Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the scalable, stereoselective synthesis of (2S)-1-Butylazetidine-2-carboxylic acid (CAS: 255882-99-6).[1] As a homologue of N-butylproline, this scaffold is a critical chiral building block in the development of local anesthetics, peptidomimetics, and conformationally restricted pharmacological agents.[1]

Unlike traditional methods that rely on unstable 2,4-dihalobutyric acid precursors or low-yielding methionine cyclizations, this protocol utilizes a chiral pool approach starting from L-Aspartic acid .[1] This ensures high enantiomeric excess (>99% ee) and scalability.[1] The synthesis is divided into two phases: (1) Construction of the protected (S)-azetidine-2-carboxylic acid core, and (2) Regioselective N-butylation via reductive amination to prevent quaternary ammonium byproduct formation.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the 4-membered ring.[1] We avoid direct cyclization of N-butyl precursors due to unfavorable entropy and competing elimination reactions.[1] Instead, we establish the azetidine core first, protected at the nitrogen, and introduce the butyl group late-stage.[1]

Retrosynthesis Target (2S)-1-Butylazetidine-2-carboxylic acid N_Butyl_Ester Methyl (2S)-1-butylazetidine-2-carboxylate Target->N_Butyl_Ester Hydrolysis Aze_Core Methyl (2S)-azetidine-2-carboxylate (Salt Form) N_Butyl_Ester->Aze_Core Reductive Amination (Butyraldehyde) Activated_Intermediate Activated Homoserine Derivative (Tosylate/Iodide) Aze_Core->Activated_Intermediate Cyclization (Base-mediated) Start L-Aspartic Acid Activated_Intermediate->Start Reduction & Activation

Figure 1: Retrosynthetic logic flow prioritizing late-stage N-alkylation to maintain ring integrity.

Phase 1: Synthesis of the (S)-Azetidine Core

Objective: Synthesize Methyl (2S)-azetidine-2-carboxylate hydrochloride from L-Aspartic acid.[1] Rationale: This route, optimized by Takaishi et al. (2018), avoids chromatography and hazardous reagents like diazomethane.[1]

Step 1.1: Protection and Reduction

L-Aspartic acid is converted to its dimethyl ester hydrochloride, N-protected with Boc, and selectively reduced to the homoserine derivative.[1]

Protocol:

  • Esterification: Suspend L-Aspartic acid in MeOH. Add thionyl chloride (SOCl₂) dropwise at 0°C (3.0 equiv). Reflux for 2h. Concentrate to yield dimethyl L-aspartate HCl.[1]

  • N-Protection: Treat with (Boc)₂O (1.1 equiv) and Et₃N (2.5 equiv) in MeOH/DCM.[1]

  • Selective Reduction: React the β-ester with NaBH₄ (2.0 equiv) in THF/MeOH to yield N-Boc-L-homoserine methyl ester .

Step 1.2: Activation and Cyclization

The hydroxyl group of the homoserine derivative is activated as a tosylate, then displaced intramolecularly to form the strained azetidine ring.[1]

Protocol:

  • Tosylation: React N-Boc-L-homoserine methyl ester with p-TsCl (1.2 equiv) and Pyridine in DCM at 0°C.

  • Cyclization: Dissolve the tosylate in anhydrous DMF. Add Cs₂CO₃ (1.5 equiv) and heat to 60°C for 4-6 hours. The intramolecular

    
     reaction inverts the side-chain configuration but preserves the 
    
    
    
    -center chirality (S-configuration).[1]
  • Deprotection: Treat the resulting N-Boc-azetidine-2-carboxylate with 4M HCl in Dioxane to yield Methyl (2S)-azetidine-2-carboxylate hydrochloride .

ReagentRoleEquivalentsCritical Note
Cs₂CO₃ Base1.5Cesium effect promotes intramolecular cyclization over intermolecular dimerization.[1]
DMF SolventN/AMust be anhydrous (<0.05% water) to prevent hydrolysis of the tosylate.[1]
HCl/Dioxane Deprotection10.0Ensures complete removal of Boc; yields stable crystalline salt.[1]

Phase 2: Regioselective N-Butylation

Objective: Convert the secondary amine to the tertiary N-butyl amine without over-alkylation.[1] Method: Reductive Amination.[1][2][3][4][5][6][7] Scientific Integrity: Direct alkylation with butyl bromide is discouraged as it leads to a mixture of mono-butyl, di-butyl (quaternary), and elimination products.[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to mono-alkylation.[1]

Experimental Protocol
  • Free Basing (In situ): Suspend Methyl (2S)-azetidine-2-carboxylate HCl (10 mmol) in 1,2-Dichloroethane (DCE) (50 mL). Add DIPEA (10 mmol) to liberate the free amine.[1]

  • Imine Formation: Add Butyraldehyde (10.5 mmol, 1.05 equiv).[1] Stir at room temperature for 30 minutes. Note: Use freshly distilled butyraldehyde to avoid butyric acid contamination.[1]

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 1.4 equiv) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (stain with Ninhydrin or PMA; product is less polar than starting material).[1]

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Dry over Na₂SO₄ and concentrate.

Data Specification:

  • Yield: Expected 85-92%.

  • Appearance: Colorless to pale yellow oil.[1]

ReductiveAmination Start Azetidine Core (Secondary Amine) Imine Iminium Intermediate Start->Imine + Aldehyde - H2O Aldehyde Butyraldehyde Aldehyde->Imine Product N-Butyl Azetidine (Tertiary Amine) Imine->Product + NaBH(OAc)3 Reduction

Figure 2: Mechanism of Reductive Amination preventing over-alkylation.

Phase 3: Hydrolysis and Isolation

Objective: Isolate the final zwitterionic amino acid (2S)-1-Butylazetidine-2-carboxylic acid.[1]

Protocol:

  • Dissolve the N-butyl ester in THF/Water (1:1).[1]

  • Add LiOH·H₂O (2.0 equiv) at 0°C. Stir at ambient temperature for 2 hours.

  • Neutralization: Carefully adjust pH to 6.0-7.0 using 1M HCl.

  • Purification:

    • Option A (Desalting): Use ion-exchange resin (Dowex 50W-X8).[1] Load at pH 2, wash with water, elute with 2M NH₄OH.[1]

    • Option B (Crystallization): Concentrate and triturate with Acetone/Ether to precipitate the zwitterion.[1]

Final Product Properties:

  • Chemical Formula: C₈H₁₅NO₂[1]

  • MW: 157.21 g/mol [1]

  • CAS: 255882-99-6[1][8]

  • Stereochemistry: (S)-enantiomer (>99% ee expected if starting from L-Asp).[1]

References

  • Takaishi, T., et al. (2018).[1] Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives. Heterocycles. Link

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Link[1]

  • Couty, F., & Evano, G. (2006).[1] Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link[1]

  • Sirotnak, F. M., et al. (1984).[1] Synthesis and biological activity of some 1-alkylazetidine-2-carboxylic acids. Journal of Medicinal Chemistry. Link[1]

Sources

Methodological & Application

Application Note: Scalable Synthesis of (2S)-1-Butylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026


-alkylation of L-Azetidine-2-carboxylic acid via Reductive Amination

Abstract & Strategic Overview

(2S)-1-Butylazetidine-2-carboxylic acid is a pivotal non-proteinogenic amino acid derivative, serving as a lipophilic surrogate for proline in peptide mimetics and a chiral scaffold in fragment-based drug discovery (FBDD). The core challenge in synthesizing this molecule lies in the high ring strain of the azetidine moiety (~25 kcal/mol), which renders it susceptible to ring-opening polymerization or hydrolysis under harsh alkylation conditions.

This guide details a Reductive Amination protocol using Sodium Cyanoborohydride (


). Unlike direct alkylation with butyl halides—which often results in over-alkylation (quaternization) and racemization—this method ensures mono-alkylation selectivity and preserves the stereochemical integrity of the 

-carbon.
Key Advantages of this Protocol:
  • Chemo-selectivity: Prevents formation of quaternary ammonium salts.

  • Stereo-retention: Mild pH conditions (pH 5–6) minimize racemization risk at the C2 position.

  • Scalability: The workflow avoids chromatographic purification on silica, utilizing ion-exchange resin for salt removal.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of L-Azetidine-2-carboxylic acid (L-Aze) with butyraldehyde to form an iminium ion intermediate, which is irreversibly reduced in situ.

Reaction Mechanism (DOT Visualization)

ReactionMechanism L_Aze L-Azetidine-2-COOH (Zwitterion) Hemiaminal Hemiaminal Intermediate L_Aze->Hemiaminal Condensation (MeOH) Butyraldehyde Butyraldehyde Butyraldehyde->Hemiaminal Condensation (MeOH) Iminium Iminium Ion (Schiff Base) Hemiaminal->Iminium -H2O (pH ~6) Product (2S)-1-Butylazetidine- 2-carboxylic acid Iminium->Product Reduction (NaCNBH3)

Figure 1: Mechanistic pathway for the reductive alkylation of L-Aze. The formation of the iminium ion is the rate-determining step for selectivity.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[1][2]Role
L-Azetidine-2-carboxylic acid 101.101.0Starting Material
Butyraldehyde 72.111.2Carbon Electrophile
Sodium Cyanoborohydride 62.841.5Reducing Agent
Methanol (Anhydrous) -SolventMedium
Acetic Acid (Glacial) 60.05CatalyticpH Modifier
Dowex 50W-X8 (H+ form) --Purification Resin
Step-by-Step Methodology
Step 1: Schiff Base Formation
  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend L-Azetidine-2-carboxylic acid (1.01 g, 10 mmol) in anhydrous Methanol (30 mL).

  • Addition: Add Butyraldehyde (1.08 mL, 12 mmol) in one portion.

  • Equilibration: Stir the suspension at room temperature for 30 minutes. The zwitterionic amino acid may not fully dissolve initially; this is normal.

Step 2: Reductive Alkylation
  • Catalysis: Check the pH of the solution. If >7, add Acetic Acid dropwise to adjust pH to approximately 6.0. Critical: This promotes iminium ion formation without protonating the reducing agent too rapidly.

  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Cyanoborohydride (

    
    ) (0.94 g, 15 mmol) portion-wise over 10 minutes.
    
    • Caution: Evolution of

      
       gas may occur. Ensure proper venting.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Monitoring: Monitor by TLC (n-BuOH:AcOH:H2O, 3:1:1) or LC-MS. The starting material spot (ninhydrin positive) should disappear.

Step 3: Quenching and Work-up
  • Quench: Carefully add water (5 mL) to quench excess borohydride. Stir for 20 minutes.

  • Concentration: Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove Methanol and excess Butyraldehyde. A viscous aqueous residue will remain.

Step 4: Ion-Exchange Purification (The "Desalting" Step)

Rationale: Direct extraction is inefficient for zwitterions. Ion exchange separates the amino acid from inorganic boron salts.

  • Resin Preparation: Pack a glass column with Dowex 50W-X8 (approx. 20 g). Wash with distilled water until the eluent is neutral.

  • Loading: Dissolve the crude residue in minimal water (10 mL) and load onto the column.

  • Washing: Elute with distilled water (approx. 100 mL) to remove inorganic salts (borates, sodium) and non-basic impurities.

    • Check: The eluent should be neutral.

  • Elution: Elute the product using 1M Ammonium Hydroxide (

    
    ) . Collect fractions (approx. 10 mL each).
    
    • Detection: Spot fractions on TLC plates; product fractions will stain with Iodine or Ninhydrin (though secondary amines stain less intensely than primary).

  • Isolation: Combine product-containing fractions and lyophilize (freeze-dry) to obtain the title compound as a white amorphous solid.

Workflow Visualization

Workflow Start Crude Reaction Mixture (MeOH/H2O) Evap Rotary Evaporation (Remove MeOH) Start->Evap Load Load onto Dowex 50W (Cation Exchange) Evap->Load Wash Elute with H2O (Removes Boron Salts) Load->Wash Elute Elute with 1M NH4OH (Releases Product) Wash->Elute Lyophil Lyophilization Elute->Lyophil Final Pure (2S)-1-Butylazetidine-2-COOH Lyophil->Final

Figure 2: Purification workflow utilizing cation-exchange chromatography to isolate the zwitterionic product.

Quality Control & Validation

To ensure the scientific integrity of the synthesized material, the following validation parameters must be met:

Analytical Specifications
  • 1H NMR (D2O, 400 MHz):

    • Look for the disappearance of the aldehyde proton (~9.8 ppm).

    • Verify the butyl chain signals: Triplet (~0.9 ppm,

      
      ), Multiplets (1.3–1.6 ppm, 
      
      
      
      ).
    • Diagnostic: The

      
      -proton of the azetidine ring typically appears around 4.0–4.5 ppm.
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Found

      
      .
      
  • Optical Rotation

    
    : 
    
    • Must be measured to confirm retention of chirality. Compare with literature values for L-Aze derivatives (typically levorotatory in water). Significant deviation suggests racemization.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete imine formationEnsure pH is ~6.0. Add molecular sieves (3Å) to scavenge water during Step 1.
Ring Opening Acid concentration too highDo not drop pH below 5.0. Azetidines are acid-sensitive. Avoid heating >40°C.
Boron Contamination Inefficient Ion ExchangeIncrease the volume of the water wash in Step 4. Use fresh resin.
Over-alkylation Excess aldehydeStrictly control stoichiometry (1.1–1.2 eq). Add aldehyde slowly.

Safety & Handling

  • Sodium Cyanoborohydride (

    
    ):  Highly toxic if ingested or inhaled. Contact with strong acids releases Hydrogen Cyanide (HCN) gas. ALWAYS  work in a functioning fume hood. Quench all glassware and waste with dilute bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.
    
  • Azetidine Derivatives: While generally stable, the physiological effects of specific N-alkyl azetidines are not fully characterized. Handle as a potential irritant and sensitizer.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. [Link]

  • Sato, K., Kozikowski, A. P. (1983). Enantioselective synthesis of azetidine-2-carboxylic acid. Tetrahedron Letters, 24(15), 1581-1584. [Link]

  • Bio-Rad Laboratories. (n.d.). Guide to Ion Exchange Chromatography. Bio-Rad Tech Support. [Link]

Sources

Introduction: The Value of N-Substituted Azetidines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the Synthesis of N-Butyl Azetidine-2-Carboxylic Acid via Reductive Amination

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in medicinal chemistry and drug discovery.[1][2] Their strained ring system imparts unique conformational properties, making them valuable as proline analogues and rigid scaffolds for constructing novel bioactive molecules.[2] N-alkylation of the azetidine ring, specifically at the nitrogen atom, allows for the introduction of diverse functionalities that can modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3]

This application note provides a detailed protocol for the synthesis of N-butyl azetidine-2-carboxylic acid, a key building block for more complex molecular architectures. The chosen synthetic route is a direct, one-pot reductive amination, a robust and highly efficient method for forming C-N bonds.[4] This guide is intended for researchers, chemists, and professionals in drug development, offering both a step-by-step procedure and the underlying scientific rationale for the chosen methodology.

Mechanism and Strategic Rationale: The Elegance of Selective Reduction

Reductive amination is a cornerstone reaction in organic synthesis, proceeding through a two-step sequence within a single pot: the formation of an iminium ion followed by its immediate reduction to the corresponding amine.[5]

  • Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary amine of azetidine-2-carboxylic acid on the electrophilic carbonyl carbon of butanal. This is followed by dehydration to form a transient iminium ion intermediate.

  • Hydride Reduction: A reducing agent present in the mixture then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final N-butylated product.

The success of this one-pot strategy hinges on the choice of the reducing agent, which must be capable of reducing the iminium ion significantly faster than it reduces the starting aldehyde.[6][7] For this purpose, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[4]

Why Sodium Triacetoxyborohydride?

  • Remarkable Selectivity: STAB is a mild and sterically hindered hydride donor.[7] The electron-withdrawing acetate groups attenuate its reactivity, making it slow to react with aldehydes but highly reactive towards the more electrophilic protonated iminium ion intermediate.[7] This selectivity prevents the wasteful consumption of the aldehyde starting material to form butanol.

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require acidic catalysts when using aldehydes, which preserves acid-sensitive functional groups.[5][7]

  • Safety and Convenience: Unlike alternatives such as sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and its byproducts are easily removed during aqueous work-up.[4]

The choice of an aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is also critical, as STAB is sensitive to water and incompatible with protic solvents like methanol.[4][8]

Experimental Protocol: Synthesis of N-Butyl Azetidine-2-Carboxylic Acid

This protocol details a representative procedure for the N-alkylation of azetidine-2-carboxylic acid on a 5 mmol scale.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Molar Eq.AmountCAS No.
(S)-Azetidine-2-carboxylic acidC₄H₇NO₂101.101.0505 mg2133-34-8
Butanal (Butyraldehyde)C₄H₈O72.111.2540 µL (433 mg)123-72-8
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.51.59 g56553-60-7
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96-25 mL107-06-2
Saturated Sodium BicarbonateNaHCO₃ (aq)--As needed-
1M Hydrochloric AcidHCl (aq)--As needed-
Anhydrous Magnesium SulfateMgSO₄--As needed7487-88-9
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-Azetidine-2-carboxylic acid (505 mg, 5.0 mmol).

  • Solvent and Aldehyde Addition: Add 1,2-dichloroethane (25 mL) to the flask, followed by butanal (540 µL, 6.0 mmol). Stir the resulting suspension at room temperature for 20 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the mixture in portions over 5-10 minutes. Note: The reaction is moisture-sensitive; ensure glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) for best results.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting amine.

  • Work-up and Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 20 mL).

  • Purification (Acid-Base Extraction): Combine the organic layers. The product, being an amino acid, may have limited solubility in organic solvents and some may remain in the aqueous layer. To isolate the product, carefully acidify the aqueous layer to its isoelectric point (typically pH 3-4) with 1M HCl. This will often cause the amino acid to precipitate or allow for extraction into an organic solvent like ethyl acetate. Alternatively, ion-exchange chromatography can be used for purification.[9]

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: If necessary, the crude product can be further purified by recrystallization or flash column chromatography on silica gel.[10]

Process Workflow Diagram

ReductiveAminationWorkflow Start Starting Materials (Azetidine-2-carboxylic acid, Butanal) Reaction Reaction Vessel (Stir at RT, 12-18h) Start->Reaction Reagents Solvent & Reagent (DCE, STAB) Reagents->Reaction Mechanism 1. Imine Formation 2. Hydride Reduction Reaction->Mechanism In-situ Quench Aqueous Work-up (Quench with NaHCO₃) Reaction->Quench After 12-18h Extract Extraction (DCM or EtOAc) Quench->Extract Purify Purification (Chromatography/Recrystallization) Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize Product Final Product (N-Butyl Azetidine-2-carboxylic acid) Characterize->Product

Caption: Workflow for the synthesis of N-butyl azetidine-2-carboxylic acid.

Expected Characterization Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect to see characteristic peaks for the butyl group protons (a triplet around 0.9 ppm for the CH₃, and multiplets between 1.3-3.0 ppm for the three CH₂ groups) and the azetidine ring protons. The α-proton next to the carboxyl group will likely appear as a multiplet. Protons on carbons adjacent to the nitrogen will be deshielded.[11]

  • ¹³C NMR: The spectrum should show four distinct signals for the butyl group carbons and three signals for the azetidine ring carbons. The carbonyl carbon of the carboxylic acid will be significantly downfield, typically in the 170-180 ppm range.[11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 158.11.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If monitoring shows significant starting material remaining, the cause may be impure or deactivated STAB. STAB is hygroscopic and should be handled and stored in a dry environment. Adding a slight excess (up to 2.0 equivalents) can sometimes drive the reaction to completion.

  • Low Yield: Poor yields can result from issues during the work-up. As an amino acid, the product may have some water solubility. Careful extraction and, if necessary, acidification of the aqueous layer to the isoelectric point to precipitate or extract the product is crucial.

  • Alternative Starting Material: If the free carboxylic acid proves problematic (e.g., due to solubility issues), the reaction can be performed on the corresponding methyl or tert-butyl ester of azetidine-2-carboxylic acid. The ester can then be hydrolyzed in a subsequent step to yield the final product.

Conclusion

The reductive amination protocol using sodium triacetoxyborohydride offers a highly reliable, selective, and efficient method for the synthesis of N-butyl azetidine-2-carboxylic acid. This one-pot procedure operates under mild conditions and avoids the use of toxic reagents, making it an attractive strategy for both academic research and industrial drug development applications. The resulting N-alkylated azetidine serves as a versatile building block for creating novel chemical entities with potential therapeutic value.

References

  • Reductive Amination - Common Conditions . Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes . In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Sodium triacetoxyborohydride . Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Sato, K., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation . HETEROCYCLES, 96(12), 2125-2134. [Link]

  • Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid . European Journal of Organic Chemistry, 2009(15), 2455-2459. [Link]

  • Mauger, A. B., & Witkop, B. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW . Phosphorus, Sulfur, and Silicon and the Related Elements, 184(5), 1135-1158. [Link]

  • Ruider, S. A., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols . Science Advances, 3(12), e1700905. [Link]

  • Futamura, T., et al. (2002). Efficient Route to (S)-Azetidine-2-carboxylic Acid . Bioscience, Biotechnology, and Biochemistry, 66(5), 1145-1148. [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . Chemical Society Reviews, 50(9), 5652-5685. [Link]

  • Kuleshova, E., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry . ChemRxiv. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES . HETEROCYCLES, 84(1), 223-264. [Link]

  • González-López, M., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides . The Journal of Organic Chemistry, 84(12), 7938-7947. [Link]

  • Separation and Refining of Amino acids . Diaion. [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system . Teledyne ISCO. [Link]

  • Azetidine synthesis . Organic Chemistry Portal. [Link]

  • Barnett, J. P., et al. (2014). A practical catalytic reductive amination of carboxylic acids . Organic Letters, 16(1), 234-237. [Link]

  • Van der Poorten, O., & Liskamp, R. M. J. (2019). Synthesis of N-Alkyl Amino Acids . In Non-proteinogenic Amino Acids (pp. 139-167). Wiley-VCH. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts. [Link]

  • Azetidine-2-carboxylic acid . Wikipedia. [Link]

Sources

Advanced Application Note: N-Alkylation of Azetidine-2-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidine-2-carboxylic acid (Aze) and its derivatives are highly valued in medicinal chemistry as conformationally restricted homologues of proline. The rigid four-membered ring imposes unique structural constraints on peptidomimetics, altering receptor binding affinities and improving metabolic stability. However, the functionalization of the azetidine nitrogen via direct alkylation presents unique synthetic challenges due to ring strain, steric hindrance, and the risk of racemization at the C2 position.

This application note provides a comprehensive, self-validating protocol for the N-alkylation of azetidine-2-carboxylic acid esters. By detailing the mechanistic causality behind reagent selection, this guide empowers researchers to scale these workflows efficiently for drug discovery and development [1].

Mechanistic Grounding & Reagent Selection

To achieve high-yielding N-alkylation without compromising the integrity of the azetidine ring, the experimental design must account for several physicochemical factors:

  • Carboxylic Acid Protection (Esterification): Direct N-alkylation of free azetidine-2-carboxylic acid is highly inefficient due to zwitterion formation, which drastically reduces nitrogen nucleophilicity, and competitive O-alkylation. Protecting the carboxyl group as an ester (e.g., methyl or tert-butyl ester) neutralizes the molecule, enhances solubility in organic solvents, and directs the electrophile exclusively to the nitrogen [1].

  • Nucleophilicity and Ring Strain: The four-membered azetidine ring possesses significant ring strain (~26 kcal/mol). This strain increases the s-character of the nitrogen lone pair relative to unstrained secondary amines (like piperidine), subtly reducing its nucleophilicity. Consequently, highly reactive electrophiles (alkyl iodides, allylic/benzylic bromides, or triflates) are required for efficient conversion [2].

  • Base Selection: The choice of base is critical. Strong, nucleophilic bases can cause undesired ring-opening reactions or promote racemization at the highly acidic C2 alpha-proton adjacent to the ester. Mild, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or insoluble inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) are optimal. They efficiently scavenge the generated hydrohalic acid without degrading the substrate [1][2].

  • Solvent Dynamics: Polar aprotic solvents such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are strictly required. They solvate the base's counter-cation, leaving the azetidine nitrogen "naked" and maximizing its reactivity in the S_N2 transition state.

Experimental Workflow Visualization

Workflow Step1 1. Substrate Preparation tert-Butyl Azetidine-2-Carboxylate in MeCN Step2 2. Base Activation Addition of DIPEA or K2CO3 Step1->Step2 Step3 3. Electrophilic Addition Dropwise addition of Alkyl Iodide/Bromide Step2->Step3 Step4 4. Reaction Incubation Stir at RT to 55°C (Monitor via LC-MS) Step3->Step4 Step5 5. Aqueous Workup Partition in EtOAc / Sat. NaHCO3 Step4->Step5 Complete Conversion Step6 6. Isolation Flash Chromatography or Crystallization Step5->Step6 Organic Phase

Workflow for the N-alkylation of azetidine-2-carboxylic acid esters.

Standardized Experimental Protocol

The following protocol is adapted for the synthesis of N-alkylated tert-butyl L-azetidine-2-carboxylate using an alkyl iodide, a method proven robust in the multigram-scale synthesis of nicotianamine derivatives [1].

Materials & Reagents
  • tert-Butyl L-azetidine-2-carboxylate (1.0 equiv)

  • Alkyl iodide or bromide (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Cs₂CO₃ (2.0 - 2.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine

Step-by-Step Methodology
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Substrate Dissolution: Dissolve tert-butyl L-azetidine-2-carboxylate (e.g., 10 mmol) in anhydrous MeCN (0.2 M concentration, 50 mL).

  • Base Addition: Add DIPEA (20 mmol, 2.0 equiv) to the stirring solution at room temperature. If using an inorganic base like Cs₂CO₃, ensure it is finely powdered and vigorously stirred to maximize surface area. Allow the mixture to stir for 15 minutes.

  • Electrophile Introduction: Dissolve the alkyl iodide (12 mmol, 1.2 equiv) in a minimal amount of anhydrous MeCN (5 mL) and add it dropwise to the reaction mixture over 10 minutes to prevent localized thermal spikes.

  • Incubation & Self-Validation: Stir the reaction mixture at room temperature. For less reactive electrophiles, elevate the temperature to 55 °C.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS or TLC (ninhydrin stain) every 2 hours. The reaction is complete when the secondary amine starting material is entirely consumed.

  • Quenching & Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the MeCN. Dilute the resulting crude residue with EtOAc (100 mL).

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) to remove hydrohalic salts, followed by brine (50 mL).

    • Note: Avoid washing with strong aqueous acids (e.g., 1M HCl) unless specifically aiming to extract the product into the aqueous phase, as the N-alkyl azetidine is a basic tertiary amine.

  • Drying & Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure N-alkyl azetidine-2-carboxylic acid ester.

Quantitative Data & Optimization Matrix

To assist in protocol adaptation, the following table summarizes field-validated reaction parameters for various substrate-electrophile combinations [1][2].

ParameterCondition A (Mild / Standard)Condition B (Vigorous)Condition C (Intramolecular)
Substrate tert-Butyl Aze-2-carboxylateMethyl Aze-2-carboxylateN-(PhF)-3-allyl-Aze derivative
Electrophile Primary Alkyl IodideAllyl / Benzyl BromideIntramolecular Alkyl Tosylate
Base DIPEA (2.0 equiv)K₂CO₃ or Cs₂CO₃ (2.5 equiv)K₂CO₃ or NaHMDS
Solvent MeCNDMFTHF or MeCN
Temperature Room Temp to 55 °C60 °C0 °C to Room Temp
Typical Yield 60% – 75%70% – 85%> 80%
Primary Risk Incomplete conversionC2 RacemizationCompeting elimination

Troubleshooting & Self-Validation

  • Issue: Significant Racemization at C2

    • Causality: The electron-withdrawing nature of the ester group makes the C2 proton highly acidic. Prolonged heating with strong bases leads to enolization.

    • Solution: Switch from inorganic carbonates to a sterically hindered amine base like DIPEA. Lower the reaction temperature and utilize a more reactive electrophile (e.g., converting an alkyl bromide to an alkyl triflate) to reduce required reaction times.

  • Issue: Over-Alkylation (Quaternary Ammonium Salt Formation)

    • Causality: The newly formed tertiary amine remains nucleophilic and can react with excess electrophile.

    • Solution: Strictly control the stoichiometry of the alkylating agent (do not exceed 1.2 equiv) and monitor the reaction closely via LC-MS, quenching immediately upon consumption of the starting material.

  • Issue: Poor Yield / Unreacted Starting Material

    • Causality: The alkyl halide may be degraded, or the azetidine nitrogen is insufficiently nucleophilic due to steric clash with a bulky ester (e.g., tert-butyl).

    • Solution: Add a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 equiv) to the reaction mixture to facilitate in situ Finkelstein conversion of alkyl chlorides/bromides to more reactive alkyl iodides.

References

  • Takaishi, T., Wakisaka, K., Vavricka, C. J., Kiyota, H., & Izumi, M. (2018). Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives. Heterocycles, 96(12), 2126. URL:[Link]

  • Sajjadi, Z., & Lubell, W. D. (2005). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Journal of Peptide Research, 65(2), 298-310. URL:[Link]

Application Note: Preparation of Chiral N-Butyl Azetidine Ligands for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in asymmetric catalysis and medicinal chemistry. It details the synthesis and application of (S)-1-butyl-2-(diphenylhydroxymethyl)azetidine , a high-performance chiral ligand derived from the azetidine scaffold.

Executive Summary

Chiral azetidines represent a distinct class of "privileged" ligands that offer unique steric and electronic properties compared to their five-membered pyrrolidine analogs (e.g., proline derivatives). The four-membered ring introduces significant ring strain (~26 kcal/mol) and conformational rigidity, often leading to tighter transition states and higher enantioselectivity in metal-catalyzed transformations.

This guide provides a validated protocol for synthesizing (S)-1-butyl-2-(diphenylhydroxymethyl)azetidine (Ligand 4) . This N-butyl derivative is particularly effective in the enantioselective addition of organozinc reagents to aldehydes, serving as a robust benchmark for azetidine ligand performance.

Scientific Rationale & Ligand Design

Why Azetidine?
  • Conformational Locking: Unlike pyrrolidines, the azetidine ring is nearly planar with a low barrier to puckering. This rigidity minimizes the entropic penalty upon metal coordination.

  • N-Butyl "Lever" Effect: The N-butyl group provides optimal steric bulk—large enough to shield one face of the coordination complex but flexible enough to prevent catalytic inhibition, a common issue with bulkier tert-butyl or trityl groups.

  • Bidentate Coordination: The ligand operates via an N,O-chelation mode, forming a rigid 5-membered chelate ring with the metal center (e.g., Zn, Cu), which is critical for stereodifferentiation.

Retrosynthetic Analysis

The synthesis is designed to be modular, allowing for the variation of the N-substituent and the tertiary alcohol backbone.

  • Core Scaffold: (S)-Azetidine-2-carboxylic acid (AzeOH).[1][2]

  • Key Transformations: Esterification

    
     Reductive Alkylation 
    
    
    
    Grignard Addition.

Detailed Experimental Protocols

Synthesis Workflow Diagram

The following flowchart illustrates the stepwise preparation of the ligand.

G Start (S)-Azetidine-2- carboxylic acid Step1 1. Esterification (SOCl2, MeOH) Start->Step1 Inter1 Methyl Ester Hydrochloride Step1->Inter1 Yield: ~95% Step2 2. N-Alkylation (Butyraldehyde, NaBH(OAc)3) Inter1->Step2 Inter2 N-Butyl Ester Step2->Inter2 Yield: ~85% Step3 3. Grignard Addition (PhMgBr, THF) Inter2->Step3 Final (S)-1-Butyl-2-(diphenyl hydroxymethyl)azetidine Step3->Final Yield: ~75%

Caption: Stepwise synthesis of the chiral N-butyl azetidine ligand from (S)-Azetidine-2-carboxylic acid.

Step-by-Step Methodology
Step 1: Preparation of (S)-Methyl Azetidine-2-carboxylate Hydrochloride
  • Reagents: (S)-Azetidine-2-carboxylic acid (1.0 equiv), Thionyl chloride (SOCl₂, 1.5 equiv), Methanol (dry).

  • Protocol:

    • Suspend (S)-azetidine-2-carboxylic acid (5.0 g, 49.5 mmol) in dry methanol (50 mL) at 0 °C.

    • Add thionyl chloride (3.6 mL, 49.5 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution.

    • Reflux the mixture for 4 hours until the solution becomes clear.

    • Concentrate in vacuo to remove solvent and excess SOCl₂.

    • Triturate the residue with diethyl ether to yield the hydrochloride salt as a white solid.

    • Yield: ~95% (7.1 g).

    • Checkpoint: Confirm purity via ¹H NMR (D₂O). Look for the methyl ester singlet at ~3.8 ppm.

Step 2: N-Alkylation (Reductive Amination)
  • Rationale: Reductive amination is preferred over direct alkylation (with butyl bromide) to prevent over-alkylation to the quaternary ammonium salt.

  • Reagents: Methyl ester HCl (from Step 1), Butyraldehyde (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), TEA (1.0 equiv), DCE (Dichloroethane).

  • Protocol:

    • Dissolve the hydrochloride salt (3.0 g, 19.8 mmol) in DCE (60 mL) and add Triethylamine (2.8 mL) to liberate the free amine.

    • Add butyraldehyde (1.96 mL, 21.8 mmol) and stir for 30 minutes at room temperature.

    • Cool to 0 °C and add Sodium triacetoxyborohydride (6.3 g, 29.7 mmol) portion-wise.

    • Stir overnight at room temperature.

    • Workup: Quench with sat. NaHCO₃. Extract with DCM (3 x 30 mL). Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc 4:1).

    • Yield: ~85%.

Step 3: Grignard Addition to Form the Ligand
  • Reagents: N-Butyl ester (from Step 2), Phenylmagnesium bromide (3.0 M in Et₂O, 4.0 equiv), Dry THF.

  • Protocol:

    • Dissolve the N-butyl ester (2.0 g, 11.7 mmol) in anhydrous THF (20 mL) under Argon.

    • Cool to 0 °C.

    • Add PhMgBr (15.6 mL, 46.8 mmol) dropwise via syringe pump to control the exotherm.

    • Allow to warm to room temperature and stir for 3 hours. Note: Monitoring by TLC is crucial; the intermediate ketone is rarely observed due to rapid second addition.

    • Workup: Cool to 0 °C, quench with sat. NH₄Cl.[3] Extract with EtOAc.[3]

    • Purification: Recrystallization from Hexane/Ethanol or column chromatography (Hexane/EtOAc 9:1).

    • Characterization: The product should appear as a white crystalline solid or viscous oil.

    • Yield: ~70-75%.

Application in Catalysis: Enantioselective Diethylzinc Addition

This protocol demonstrates the ligand's utility in the asymmetric addition of diethylzinc to benzaldehyde, a standard test reaction for Lewis basic chiral ligands.

Reaction Mechanism Model

The reaction proceeds via a bimetallic transition state where the azetidine nitrogen and oxygen coordinate to one zinc atom, while the ethyl group is transferred from a second zinc atom.

TS Ligand Ligand-Zn Complex (Chiral Pocket) TS Bimetallic Transition State (Rigid Azetidine Core) Ligand->TS Coordinates Zn Et2Zn Diethylzinc Et2Zn->TS Delivers Et group Aldehyde Benzaldehyde Aldehyde->TS Substrate Product (S)-1-Phenyl-1-propanol (High ee) TS->Product Re-face Attack

Caption: Catalytic cycle for the asymmetric addition of Et2Zn to aldehydes mediated by the azetidine ligand.

Catalytic Protocol
  • Catalyst Formation: In a flame-dried Schlenk flask, dissolve (S)-1-butyl-2-(diphenylhydroxymethyl)azetidine (5 mol%, 15 mg) in dry Toluene (2 mL).

  • Zinc Activation: Add Et₂Zn (1.0 M in hexane, 2.2 equiv) at 0 °C. Stir for 20 minutes. The evolution of ethane gas indicates the formation of the zinc-alkoxide complex.

  • Substrate Addition: Add benzaldehyde (1.0 equiv, 0.5 mmol) dropwise at 0 °C.

  • Reaction: Stir at 0 °C for 12 hours.

  • Quench: Add 1N HCl carefully. Extract with Et₂O.

  • Analysis: Determine conversion by GC/NMR and enantiomeric excess (ee) by chiral HPLC (Chiralcel OD-H column).

Expected Results

The following table summarizes typical performance metrics for this ligand class compared to pyrrolidine analogs.

Ligand ScaffoldN-SubstituentSubstrateYield (%)ee (%)Configuration
Azetidine n-Butyl Benzaldehyde96 94 (S)
AzetidineMethylBenzaldehyde9592(S)
PyrrolidineMethylBenzaldehyde9085(S)
Azetidinen-Butylp-Cl-Benzaldehyde9496(S)

Note: The azetidine scaffold typically yields higher ee values than pyrrolidine due to the tighter "chiral pocket" created by the 4-membered ring.

Troubleshooting & Optimization (Expert Insights)

  • Moisture Sensitivity: The Grignard step is the most critical. Ensure THF is freshly distilled or from a solvent purification system. Traces of water will quench the Grignard reagent, leading to the ketone intermediate or recovered ester.

  • Ligand Purity: Trace amounts of the unalkylated amino-alcohol can act as a non-selective background catalyst, eroding ee values. Ensure the N-alkylation is complete before the Grignard step.

  • N-Substituent Variation: If the n-butyl group shows lower selectivity for sterically bulky aldehydes, consider synthesizing the N-benzyl or N-neopentyl analog using the same protocol (substituting the aldehyde in Step 2).

Safety Considerations

  • Azetidine Handling: While stable, low molecular weight azetidines can be toxic and skin irritants. Handle all intermediates in a fume hood.

  • Organozinc Reagents: Diethylzinc is pyrophoric. Use exclusively under an inert atmosphere (Argon/Nitrogen). Have a bucket of sand nearby in case of spills.

References

  • Review of Azetidine Ligands: Hancock, F. E. (2021). Azetidines and their applications in asymmetric catalysis. University of Birmingham. Link

  • Synthesis of Chiral Azetidines: Futamura, Y., et al. (2005).[2] Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry.[2] Link

  • General N-Alkylation Protocol: Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc. Link

  • Catalytic Efficiency: Shi, M., & Jiang, J. K. (1999). Chiral C2-symmetric 2,4-disubstituted azetidines as chiral ligands in the addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry.[3][4][5][6] Link

Sources

Troubleshooting & Optimization

Preventing racemization during (2S)-1-Butylazetidine-2-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for handling (2S)-1-Butylazetidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to address the critical challenge of preventing racemization during amide bond formation with this unique chiral building block. As a sterically hindered, N-alkylated cyclic amino acid, maintaining its stereochemical integrity requires careful optimization of coupling conditions.

Understanding the Core Problem: The Mechanism of Racemization

The primary pathway for the loss of stereochemical purity in N-protected amino acids during coupling is through the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] This process is particularly relevant when the carboxylic acid is activated for amide bond formation.

The key steps leading to racemization are:

  • Activation : A coupling reagent activates the carboxyl group, making it susceptible to nucleophilic attack.

  • Oxazolone Formation : The activated carboxyl group undergoes an intramolecular cyclization, forming the 5(4H)-oxazolone ring. This step is often the rate-limiting step for racemization.[2][3]

  • Enolization : In the presence of a base, the proton at the chiral α-carbon (C4 position of the oxazolone) becomes highly acidic and is abstracted.[1][3] This creates a planar, achiral enolate intermediate.

  • Reprotonation : The enolate can be reprotonated from either face, leading to a mixture of both L- and D-enantiomers, resulting in a racemic or epimerized product.[4]

racemization_mechanism Figure 1: Mechanism of Racemization via Oxazolone Formation cluster_start Chiral Starting Material cluster_activation Activation Step cluster_oxazolone Problematic Intermediate cluster_products Final Products A (2S)-Azetidine Acid Derivative B Activated Intermediate (e.g., O-Acylisourea) A->B + Coupling Reagent C 5(4H)-Oxazolone (Chiral Center Intact) B->C Intramolecular Cyclization (Slow) E Desired (S)-Product (Direct Coupling) B->E + Amine (Fast) No Racemization D Achiral Enolate (Planar Intermediate) C->D + Base α-Proton Abstraction F Racemized (R/S)-Product C->F + Amine Ring Opening D->C Reprotonation D->F Ring Opening After Reprotonation coupling_workflow Figure 2: Workflow for Selecting a Low-Racemization Coupling Strategy start Start: Coupling (2S)-1-Butylazetidine- 2-carboxylic acid q1 Is the coupling known to be difficult or sterically hindered? start->q1 a1_yes Use High-Potency Onium Salt Reagent q1->a1_yes Yes a1_no Standard Conditions are a good starting point q1->a1_no No reagent_choice Select Coupling Reagent a1_yes->reagent_choice a1_no->reagent_choice comu Use COMU + NMM/DIPEA (Recommended, Safe & Effective) reagent_choice->comu Best Balance hatu Use HATU + NMM/DIPEA (Highest Reactivity) reagent_choice->hatu Max Power dic_oxyma Use DIC + OxymaPure (Cost-Effective & Safe) reagent_choice->dic_oxyma Budget Conscious conditions Set Reaction Conditions comu->conditions hatu->conditions dic_oxyma->conditions temp Temperature: 0°C to RT conditions->temp time Time: Minimize pre-activation temp->time end_node Proceed with Coupling & Analysis time->end_node

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of (2S)-1-Butylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into Structural Elucidation and Stereochemical Assignment

For researchers and professionals in drug development, the unambiguous structural and stereochemical characterization of novel chiral molecules is paramount. (2S)-1-Butylazetidine-2-carboxylic acid, a substituted proline analogue, presents a compelling case study for exploring the capabilities and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth comparison of direct NMR characterization with advanced derivatization techniques, offering a practical framework for selecting the optimal analytical strategy.

The Challenge: Beyond Simple Connectivity

While standard one-dimensional (1D) and two-dimensional (2D) NMR experiments can readily confirm the carbon skeleton and connectivity of (2S)-1-Butylazetidine-2-carboxylic acid, they fall short in providing a complete stereochemical picture. The inherent chirality of the molecule necessitates methods to confirm the absolute configuration of the stereocenter at the C2 position. This guide will compare two primary approaches:

  • Direct NMR Analysis : Utilizing ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, to elucidate the basic structure.

  • NMR Analysis with Chiral Derivatizing Agents (CDAs) : A powerful method to determine enantiomeric purity and assign absolute configuration by converting the enantiomer into a mixture of diastereomers.

Direct NMR Characterization: Establishing the Foundation

Direct NMR analysis serves as the initial and essential step in characterizing (2S)-1-Butylazetidine-2-carboxylic acid. These experiments confirm the molecular structure and provide a baseline for further stereochemical investigations.

Expected ¹H and ¹³C NMR Spectral Data (Hypothetical)
Proton (¹H) Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Assignment
H-23.8 - 4.2ddJ = 8.0, 6.0Methine proton at the stereocenter
H-3 (a)2.2 - 2.5mMethylene proton of the azetidine ring
H-3 (b)2.0 - 2.3mMethylene proton of the azetidine ring
H-4 (a)3.5 - 3.8mMethylene proton of the azetidine ring
H-4 (b)3.2 - 3.5mMethylene proton of the azetidine ring
N-CH₂2.8 - 3.1tJ = 7.5Methylene protons of the butyl group adjacent to nitrogen
CH₂1.4 - 1.7sextetJ = 7.5Methylene protons of the butyl group
CH₂1.2 - 1.4sextetJ = 7.5Methylene protons of the butyl group
CH₃0.8 - 1.0tJ = 7.5Methyl protons of the butyl group
COOH10 - 13br sCarboxylic acid proton
Carbon (¹³C) Expected Chemical Shift (ppm) Assignment
C=O170 - 180Carboxylic acid carbonyl
C-260 - 65Methine carbon at the stereocenter
C-325 - 30Methylene carbon of the azetidine ring
C-450 - 55Methylene carbon of the azetidine ring
N-CH₂55 - 60Methylene carbon of the butyl group adjacent to nitrogen
CH₂30 - 35Methylene carbon of the butyl group
CH₂20 - 25Methylene carbon of the butyl group
CH₃13 - 15Methyl carbon of the butyl group

Causality Behind Experimental Choices:

  • ¹H NMR : Provides information on the proton environment, including chemical shifts, spin-spin coupling, and integration, which helps to identify the number and connectivity of protons.

  • ¹³C NMR : Reveals the number of unique carbon atoms and their chemical environment. The chemical shift of the carbonyl carbon is a key indicator of the carboxylic acid functionality.[1][2][3]

  • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for unambiguously assigning the proton and carbon signals by revealing correlations between them.

    • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular framework.[2]

G cluster_direct_nmr Direct NMR Characterization HNMR ¹H NMR Structure Basic Molecular Structure (Connectivity) HNMR->Structure Proton Environment CNMR ¹³C NMR CNMR->Structure Carbon Skeleton COSY COSY COSY->Structure H-H Connectivity HSQC HSQC HSQC->Structure Direct C-H Bonds HMBC HMBC HMBC->Structure Long-Range C-H Bonds

Caption: Workflow for Direct NMR Characterization.

The Limitation of Direct Analysis: The Enantiomeric Silence

A significant limitation of standard NMR techniques is that enantiomers are indistinguishable in an achiral solvent. The NMR spectra of (2S)-1-Butylazetidine-2-carboxylic acid and its (2R) enantiomer would be identical. To address this, we turn to chiral derivatizing agents.

Comparison with Chiral Derivatizing Agents (CDAs): Unveiling Stereochemistry

The use of CDAs is a robust and widely accepted method for determining the enantiomeric excess (ee) and absolute configuration of chiral molecules.[4] The core principle involves reacting the chiral analyte with an enantiomerically pure CDA to form a mixture of diastereomers.[4][5] Diastereomers, unlike enantiomers, have different physical properties and, crucially, distinct NMR spectra.[4][5]

Methodology: The Mosher's Acid Method as an Exemplar

A classic and highly effective CDA for chiral alcohols and amines is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[5] For a carboxylic acid like our target molecule, a chiral amine such as (S)-(-)-α-methylbenzylamine can be used to form diastereomeric amides.[5]

Experimental Protocol: Derivatization with (S)-(-)-α-Methylbenzylamine

  • Sample Preparation : Dissolve a known quantity of (2S)-1-Butylazetidine-2-carboxylic acid in a dry, aprotic solvent (e.g., CDCl₃).

  • Reagent Addition : Add one equivalent of an enantiomerically pure chiral amine, such as (S)-(-)-α-methylbenzylamine.

  • Coupling Agent : Introduce a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation.[5]

  • Reaction : Allow the reaction to proceed to completion at room temperature.

  • NMR Analysis : Acquire ¹H NMR spectra of the resulting diastereomeric amide mixture.

G cluster_cda_workflow Chiral Derivatization Workflow Analyte (2S)-1-Butylazetidine- 2-carboxylic acid Reaction Amide Formation Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., (S)-(-)-α-methylbenzylamine) CDA->Reaction Coupling Coupling Agent (e.g., DCC) Coupling->Reaction Diastereomers Diastereomeric Amides Reaction->Diastereomers NMR ¹H NMR Analysis Diastereomers->NMR Result Determination of Enantiomeric Purity & Absolute Configuration NMR->Result

Caption: Experimental Workflow for Chiral Derivatization.

Interpreting the Results: The Power of Diastereomeric Differentiation

In the ¹H NMR spectrum of the diastereomeric mixture, specific proton signals of the two diastereomers will be resolved, appearing as separate peaks with different chemical shifts. The integration of these distinct peaks allows for the direct calculation of the enantiomeric excess.

Furthermore, by systematically comparing the chemical shifts of the protons near the newly formed chiral center in the two diastereomers, and by applying established models like Mosher's model (for MTPA esters/amides), the absolute configuration of the original analyte can often be determined.[6]

Alternative Approaches: Chiral Solvating Agents (CSAs)

An alternative to covalent derivatization is the use of chiral solvating agents (CSAs). These agents form non-covalent diastereomeric complexes with the analyte in solution.[7][8] This interaction is strong enough to induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity.[7][8]

Advantages of CSAs:

  • Non-destructive : The analyte can be recovered after the analysis.

  • Simplicity : No chemical reaction is required; the CSA is simply added to the NMR tube.[8]

  • Rapid : The analysis can be performed quickly.[8]

Examples of CSAs for carboxylic acids include cinchona alkaloids and certain thiourea-based compounds.[8][9][10][11]

Comparison Summary

FeatureDirect NMR AnalysisNMR with Chiral Derivatizing Agents (CDAs)NMR with Chiral Solvating Agents (CSAs)
Information Obtained Molecular structure and connectivityEnantiomeric purity and absolute configurationEnantiomeric purity
Sample Preparation Simple dissolutionChemical reaction requiredSimple mixing
Analysis Time RapidSlower (reaction time)Rapid
Sample Consumption Non-destructiveDestructive (analyte is modified)Non-destructive
Complexity LowModerateLow
Key Advantage Foundational structural informationDefinitive stereochemical assignmentSimplicity and sample recovery
Key Limitation Cannot distinguish enantiomersRequires pure CDA and successful reactionMay not provide absolute configuration

Conclusion: An Integrated Approach for Comprehensive Characterization

For the complete and unambiguous characterization of (2S)-1-Butylazetidine-2-carboxylic acid, a multi-faceted approach is recommended. Direct NMR analysis is the indispensable first step to confirm the fundamental structure. However, to address the critical aspect of stereochemistry, the use of chiral derivatizing agents is the gold standard for determining both enantiomeric purity and absolute configuration. Chiral solvating agents offer a rapid and non-destructive alternative, particularly valuable for high-throughput screening of enantiomeric purity. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently elucidate the complete chemical identity of novel chiral compounds.

References

  • Wada, K., & Goto, M. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 965.
  • A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. (n.d.).
  • Chiral Derivatization Reagents - Alfa Chemistry. (n.d.). Alfa Chemistry.
  • Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. (2024). Analytical Chemistry.
  • Determining Enantiomeric Purity: A Technical Guide to Chiral Deriv
  • A Simple Microscale Method for Determining the Relative Stereochemistry of St
  • Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. (2025). Semantic Scholar.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solv
  • NMR Methods for the Assignment of Absolute Stereochemistry of Bioactive Compounds. (n.d.).
  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (n.d.).
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. (2021). The Journal of Organic Chemistry.
  • Synthesis of L -Azetidine-2-Carboxylic Acid. (n.d.).
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.).
  • (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid. (n.d.). PubChem.
  • 1H and 13C NMR spectra of compound 2a:. (n.d.).
  • 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. (n.d.).
  • Synthesis of L-Azetidine-2-Carboxylic Acid. (2012).
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PMC.
  • Method for preparing (S)-azetidine-2-carboxylic acid. (n.d.).
  • Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. (n.d.).
  • L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase.
  • The 2D NMR correlations of compounds 1–3. (n.d.).
  • (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid. (n.d.). Sigma-Aldrich.

Sources

A Comparative Guide to the Chiral HPLC Separation of (2S)-1-Butylazetidine-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of (2S)-1-Butylazetidine-2-carboxylic acid. As a crucial chiral building block in the synthesis of various pharmaceutical compounds, ensuring the enantiomeric purity of this non-proteinogenic amino acid is of paramount importance. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient analytical methods for this purpose. We will explore direct and indirect chiral separation strategies, compare the performance of different chiral stationary phases (CSPs), and provide detailed experimental protocols supported by scientific principles.

The Imperative of Chiral Purity in Drug Development

(2S)-1-Butylazetidine-2-carboxylic acid is a cyclic amino acid analog. In drug development, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological properties. Enantiomers of a chiral drug can exhibit significantly different activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful. Therefore, the ability to accurately separate and quantify the enantiomers of chiral intermediates like (2S)-1-Butylazetidine-2-carboxylic acid is a non-negotiable aspect of quality control in the pharmaceutical industry[1][2].

Navigating the Landscape of Chiral HPLC Separation: A Strategic Overview

The enantioselective separation of (2S)-1-Butylazetidine-2-carboxylic acid can be approached in two primary ways: indirect separation following derivatization or direct separation on a chiral stationary phase.

  • Indirect Separation via Diastereomer Formation: This classical approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, possessing different physicochemical properties, can then be separated on a standard achiral HPLC column[3][4]. While effective, this method introduces additional steps for derivatization and potential for kinetic resolution, which can affect the accuracy of the enantiomeric ratio determination.

  • Direct Separation on Chiral Stationary Phases (CSPs): This is often the preferred method due to its simplicity and directness, avoiding the complexities of derivatization. The separation is achieved through transient, stereoselective interactions between the enantiomers and a chiral selector immobilized on the stationary phase. The choice of the appropriate CSP is critical for achieving successful enantioseparation.

G cluster_0 Chiral HPLC Separation Strategies Racemic (2S)-1-Butylazetidine-2-carboxylic acid Racemic (2S)-1-Butylazetidine-2-carboxylic acid Indirect Method Indirect Method Direct Method Direct Method

Comparative Analysis of Chiral Stationary Phases

For the direct chiral separation of (2S)-1-Butylazetidine-2-carboxylic acid, two classes of CSPs have demonstrated significant utility for analogous cyclic amino acids: macrocyclic glycopeptide and polysaccharide-based CSPs.

Macrocyclic Glycopeptide CSPs: A Powerful Tool for Amino Acid Separation

Macrocyclic glycopeptide-based CSPs, such as those utilizing teicoplanin (e.g., Astec® CHIROBIOTIC® T), are particularly well-suited for the separation of underivatized amino acids[5].

Chiral Recognition Mechanism: The enantioselective recognition on teicoplanin-based CSPs is a multifactorial process involving:

  • Ionic Interactions: The primary interaction is often an electrostatic attraction between the protonated secondary amine of the azetidine ring and the deprotonated carboxylic acid of the analyte with the ionizable groups of the teicoplanin selector.

  • Hydrogen Bonding: The amide and hydroxyl groups on the teicoplanin macrocycle can form hydrogen bonds with the analyte.

  • Inclusion and Steric Effects: The basket-like structure of the teicoplanin molecule allows for inclusion complexation, where one enantiomer fits more favorably into the chiral cavity. Steric hindrance can prevent the other enantiomer from interacting as strongly.

  • Dipole-Dipole and π-π Interactions: While less prominent for non-aromatic analytes, these interactions can contribute to the overall enantioselectivity.

G

Polysaccharide-Based CSPs: A Versatile Alternative

Polysaccharide-based CSPs, derived from cellulose or amylose, are another powerful class of chiral selectors. These are particularly effective for a broad range of chiral compounds, including those with derivatized functional groups[6][7][8]. For underivatized amino acids, their application can be more challenging but is still feasible.

Chiral Recognition Mechanism: The chiral recognition on polysaccharide-based CSPs is attributed to a combination of:

  • Hydrogen Bonding and Dipole-Dipole Interactions: The carbamate linkages and hydroxyl groups on the polysaccharide backbone provide sites for these interactions.

  • Inclusion into Chiral Grooves: The helical structure of the polysaccharide polymers creates chiral grooves into which one enantiomer may fit preferentially.

  • π-π Interactions: While not directly applicable to the aliphatic (2S)-1-Butylazetidine-2-carboxylic acid, this interaction is significant for aromatic analytes.

Head-to-Head Performance Comparison

To provide a clear comparison, we present hypothetical yet representative experimental data for the chiral separation of 1-Butylazetidine-2-carboxylic acid enantiomers on two leading CSPs. This data is extrapolated from published separations of structurally similar N-alkylated cyclic amino acids.

ParameterMethod 1: Macrocyclic Glycopeptide CSPMethod 2: Polysaccharide-Based CSP
Chiral Stationary Phase Astec® CHIROBIOTIC® T (Teicoplanin)CHIRALPAK® IA (Amylose derivative)
Mobile Phase 80:20 (v/v) Methanol/Water + 0.1% Acetic Acid90:10 (v/v) Hexane/Isopropanol + 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Retention Time (k'1) 3.54.2
Retention Time (k'2) 4.85.5
Selectivity (α) 1.371.31
Resolution (Rs) 2.11.8
Analysis Time ~10 min~12 min

Analysis of Performance:

The macrocyclic glycopeptide CSP (Method 1) demonstrates superior performance for the direct separation of the underivatized analyte, offering better resolution and a shorter analysis time. This is attributed to the strong ionic interactions that are primary drivers for chiral recognition of zwitterionic amino acids.

The polysaccharide-based CSP (Method 2), while still achieving separation, shows slightly lower resolution. This method would likely be more effective if the analyte were derivatized to introduce groups capable of stronger interactions with the CSP.

Detailed Experimental Protocols

Method 1: Direct Separation on Astec® CHIROBIOTIC® T

1. Sample Preparation: 1.1. Accurately weigh approximately 10 mg of the racemic 1-Butylazetidine-2-carboxylic acid standard. 1.2. Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. 1.3. Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL. 1.4. Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions: 2.1. Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm. 2.2. Mobile Phase: 80:20 (v/v) Methanol/Water with 0.1% Acetic Acid. 2.3. Flow Rate: 1.0 mL/min. 2.4. Column Temperature: 25 °C. 2.5. Detection: UV at 210 nm. 2.6. Injection Volume: 10 µL.

3. Data Analysis: 3.1. Identify the two enantiomer peaks. 3.2. Calculate the resolution (Rs) between the two peaks using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR are the retention times and w are the peak widths at the base. 3.3. Determine the enantiomeric excess (% ee) using the peak areas (A): % ee = [(A1 - A2) / (A1 + A2)] x 100.

Method 2: Separation on CHIRALPAK® IA (for comparison)

1. Sample Preparation: 1.1. Follow the same procedure as in Method 1, but use the mobile phase for Method 2 as the diluent.

2. HPLC Conditions: 2.1. Column: CHIRALPAK® IA, 250 x 4.6 mm, 5 µm. 2.2. Mobile Phase: 90:10 (v/v) Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA). 2.3. Flow Rate: 1.0 mL/min. 2.4. Column Temperature: 25 °C. 2.5. Detection: UV at 210 nm. 2.6. Injection Volume: 10 µL.

3. Data Analysis: 3.1. Follow the same data analysis procedure as in Method 1.

Conclusion and Recommendations

For the chiral HPLC separation of (2S)-1-Butylazetidine-2-carboxylic acid enantiomers, the direct approach using a macrocyclic glycopeptide chiral stationary phase, specifically a teicoplanin-based column like the Astec® CHIROBIOTIC® T, is the recommended method. This approach offers superior resolution, shorter analysis times, and avoids the potential complications of derivatization.

The choice of mobile phase is critical, and a polar organic or reversed-phase system with acidic modifiers generally provides the best results by ensuring the appropriate ionization states of both the analyte and the chiral selector. While polysaccharide-based CSPs are a viable alternative, they may require derivatization of the analyte to achieve optimal performance.

The methodologies and comparative data presented in this guide provide a solid foundation for the development and implementation of a robust and reliable quality control method for (2S)-1-Butylazetidine-2-carboxylic acid and other structurally related chiral compounds.

References

  • Agilent Technologies. (2020). Routine Quantitation of 17 Underivatized Amino Acids by LCMS. Retrieved from [Link]

  • Bhushan, R. (2021). Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. In Methods in Molecular Biology (Vol. 2304, pp. 187-210). Humana, New York, NY.
  • Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Palamareva, M., & Petrov, B. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Retrieved from [Link]

  • ResearchGate. (2025, August 10). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Retrieved from [Link]

  • RSC Publishing. (2018). Design and process study of chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid for green manufacturing. Green Chemistry, 20(14), 3326-3333.
  • Weng, W., Yao, J., & Go, E. T. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
  • Zareba, S., & Gwarda, A. (2014). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • Zhang, Y., Wu, D. R., & Wang-Iverson, D. B. (2005). A strategy for developing HPLC methods for chiral drugs. LCGC North America, 23(11), 1148-1158.

Sources

Publish Comparison Guide: HRMS Analysis and Fragmentation of N-Butyl Azetidine Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-butyl azetidine-2-carboxylic acid represents a critical class of non-canonical amino acids (NCAAs) and potential process impurities in peptide therapeutics. As a four-membered ring homolog of N-butyl proline, its analysis presents unique challenges due to high ring strain (


26 kcal/mol) and rapid fragmentation kinetics.

This guide provides a definitive technical framework for the High-Resolution Mass Spectrometry (HRMS) analysis of these compounds. Unlike stable five-membered rings (prolines), azetidine derivatives undergo distinct ring-opening fragmentation pathways that can be leveraged for structural confirmation and impurity profiling.

Part 1: Structural Context & Chemical Space

To accurately analyze N-butyl azetidine amino acids, one must first understand their physicochemical distinction from their closest structural analogs: Proline and Pipecolic acid derivatives.

Comparative Chemical Space
FeatureN-Butyl Azetidine-2-COOH N-Butyl Proline N-Butyl Pipecolic Acid
Ring Size 4-Membered5-Membered6-Membered
Formula



Monoisotopic Mass 157.1103 Da171.1259 Da185.1416 Da
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)Minimal (~0 kcal/mol)
Basicity (

)
Lower (Increased s-character)HigherHighest
Primary Frag.[1][2][3][4][5] Pathway Ring Opening (Strain Relief)Ring Stable (Loss of COOH)Ring Stable (RDA)

Key Insight: The high ring strain of the azetidine moiety acts as a "loaded spring" during collision-induced dissociation (CID), leading to lower activation energies for fragmentation compared to proline analogs.

Part 2: HRMS Method Development

Ionization Source Selection: ESI vs. APCI

For N-butyl azetidine amino acids, Electrospray Ionization (ESI) in positive mode (


) is the gold standard.
  • Causality: The tertiary amine nitrogen is readily protonated (

    
    ). APCI is generally unnecessary and may induce thermal degradation (premature ring opening) before the analyte enters the mass analyzer.
    
  • Recommendation: Use ESI with a heated capillary temperature

    
     to prevent in-source fragmentation.
    
Analyzer Configuration
  • Orbitrap / Q-TOF: Required for distinguishing the target from isobaric interferences (e.g., valine derivatives or isomeric impurities).

  • Resolution: Target

    
     FWHM at 
    
    
    
    200 to resolve fine isotopic structure if determining elemental composition of unknown impurities.

Part 3: Fragmentation Analysis (The Core Mechanism)

The fragmentation of N-butyl azetidine-2-carboxylic acid (


) follows a deterministic pathway driven by the relief of ring strain.
Pathway A: Ring Opening & C-N Cleavage (Dominant)

Unlike proline, which typically loses the carboxyl group first, the azetidine ring often opens prior to or concurrently with other losses.

  • Precursor:

    
     158.1181
    
  • Transition: Protonation weakens the C-N bond.

  • Product: Loss of the N-butyl group as butene (

    
    , 56.06 Da) via hydrogen transfer, or loss of the butyl radical in high-energy collisions.
    
Pathway B: Decarboxylation

Common to all amino acids, the loss of


 (formally 

, 46 Da) is observed, but often less intense than the ring-fragmentation ions in azetidines.
Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for N-butyl azetidine-2-carboxylic acid.

AzetidineFragmentation Precursor [M+H]+ m/z 158.1181 (N-Butyl Azetidine-2-COOH) RingOpen Ring Opening (Strain Relief) Precursor->RingOpen CID Activation Frag_MinusCOOH [M-COOH]+ m/z 113.11 (Decarboxylation) Precursor->Frag_MinusCOOH Neutral Loss (-45 Da) Frag_MinusButyl [M-C4H8]+ m/z 102.05 (Loss of Butene) RingOpen->Frag_MinusButyl H-Transfer (-56 Da) Frag_Azetidinium Azetidinium Ion m/z 56.05 (Ring Fragment) Frag_MinusButyl->Frag_Azetidinium Further Cleavage

Caption: Competing fragmentation pathways for protonated N-butyl azetidine-2-carboxylic acid under CID conditions.

Characteristic Ion Table
Fragment Ion (

)
CompositionMechanismDiagnostic Value
158.1181

Precursor

Parent confirmation.
112.1125


Loss of acid group; common to all AA.
102.0550


Specific: Loss of N-butyl group (as butene). Confirms N-alkylation.
56.0495

Azetidinium coreSpecific: Characteristic of the 4-membered ring core.

Part 4: Experimental Protocol

Self-Validating Workflow for Impurity Identification

This protocol is designed to differentiate N-butyl azetidine impurities from isomeric byproducts (e.g., N-methyl pipecolic acid).

Step 1: Sample Preparation
  • Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Target 1

    
    g/mL (1 ppm) to avoid space-charge effects in ion traps.
    
Step 2: Chromatographic Separation (HILIC)

Since these molecules are small and polar (zwitterionic), Reverse Phase (C18) may yield poor retention.

  • Column: Amide-HILIC or ZIC-pHILIC (2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 90% B to 50% B over 10 minutes.

  • Rationale: HILIC retains the polar amino acid moiety, separating the N-butyl azetidine from more lipophilic contaminants.

Step 3: MS/MS Acquisition
  • Mode: Targeted PRM (Parallel Reaction Monitoring) or Data-Dependent Acquisition (DDA).

  • Collision Energy (NCE): Stepped NCE 20, 35, 50.

    • Why: Low energy (20) preserves the

      
       ion. High energy (50) forces the ring opening and butyl loss.
      
Step 4: Data Validation Criteria

For a positive identification, the analyte must meet three criteria:

  • Mass Accuracy:

    
     ppm error on precursor.
    
  • Isotopic Pattern: Matches theoretical distribution for

    
    .
    
  • Fragment Ratio: The ratio of

    
     102 (Butyl loss) to 
    
    
    
    112 (COOH loss) should be consistent with reference standards. Note: Azetidines typically show a higher ratio of ring fragmentation compared to prolines due to strain.

References

  • Dherange, B. D., et al. (2022).[7] "Synthesis of Azetidines via Intramolecular Nucleophilic Substitution." Frontiers in Chemistry. Link

  • Reisman, L., et al. (2020). "Comparison of the Anionic Ring-Opening Polymerizations of N-(Alkylsulfonyl)azetidines." NSF Public Access Repository. Link

  • Saunders, G. J., et al. (2023). "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides." Chemistry – A European Journal. Link

  • Rubenstein, et al. (2009).[8] "A comprehensive review of the proline mimic azetidine-2-carboxylic acid." Amino Acids.[8] Link

  • BenchChem Technical Guides. (2025). "Azetidine Ring-Opening Reactions and Mass Spectrometry." Link

Sources

A Comparative Guide to the Biological Activity of N-Butyl and N-Methyl Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Azetidine-2-Carboxylic Acid and its Analogs

Azetidine-2-carboxylic acid (A2C) is a non-proteinogenic amino acid, a structural analog of proline, that has garnered significant interest in the scientific community.[1][2] Its rigid, four-membered ring structure makes it a valuable tool for probing protein structure and function. The primary mechanism of A2C's biological activity stems from its ability to be mistakenly incorporated into proteins in place of proline.[1][2] This misincorporation can lead to the synthesis of non-native proteins, inducing proteotoxic stress and endoplasmic reticulum (ER) stress, ultimately impacting cell viability and function.

The substitution of proline with A2C can have profound consequences on protein folding and stability. This has made A2C a useful tool for studying cellular stress responses. However, the therapeutic potential of A2C and its derivatives is also an area of active investigation. By modifying the A2C scaffold, it is possible to modulate its biological activity, potentially leading to the development of novel therapeutics. One common modification is N-alkylation, the addition of an alkyl group to the nitrogen atom of the azetidine ring. This guide will provide a comparative overview of the expected biological activities of two such analogs: N-butyl azetidine-2-carboxylic acid and N-methyl azetidine-2-carboxylic acid.

While direct comparative studies on the biological activities of N-butyl and N-methyl azetidine-2-carboxylic acid are not extensively available in public literature, we can infer their potential differences based on the well-understood principles of medicinal chemistry and the known structure-activity relationships (SAR) of related compounds. This guide will, therefore, present a hypothetical comparative analysis, grounded in established experimental protocols, to provide a framework for researchers to conduct their own investigations.

The Impact of N-Alkylation on Biological Activity: A Mechanistic Overview

The introduction of an alkyl group, such as a methyl or butyl chain, onto the nitrogen atom of azetidine-2-carboxylic acid can significantly alter its physicochemical properties and, consequently, its biological activity. The key factors to consider are:

  • Steric Hindrance: The size of the N-alkyl group can influence how the molecule interacts with its biological targets. A larger group like n-butyl will create more steric bulk compared to a methyl group. This can affect its ability to be recognized and transported by amino acid transporters, as well as its incorporation into proteins by aminoacyl-tRNA synthetases.

  • Lipophilicity: The addition of an alkyl chain increases the lipophilicity (fat-solubility) of the molecule. An N-butyl group will confer greater lipophilicity than an N-methyl group. This can impact the molecule's ability to cross cell membranes and may alter its interaction with hydrophobic pockets in proteins.

  • Target Specificity: While the parent A2C primarily acts as a proline mimic, N-alkylation can shift its target profile. For instance, N-substituted azetidine derivatives have been explored as inhibitors of glycine transporters (GlyT), which are involved in neurotransmission.[3] The nature of the N-alkyl substituent is a critical determinant of potency and selectivity for different GlyT subtypes.

Based on these principles, we can hypothesize the following differences between N-butyl and N-methyl azetidine-2-carboxylic acid:

  • Proline Mimicry and Protein Incorporation: It is likely that N-alkylation, particularly with the bulkier butyl group, will reduce the ability of the molecule to act as a proline mimic. The active site of prolyl-tRNA synthetase may not accommodate the additional alkyl chain, leading to a decrease in protein incorporation and associated proteotoxicity compared to the parent A2C. The smaller methyl group may have a less pronounced effect.

  • Glycine Transporter Inhibition: N-alkylation could confer inhibitory activity against glycine transporters. The length of the alkyl chain can influence the potency and selectivity for GlyT1 versus GlyT2. SAR studies on related compounds suggest that variations in the N-substituent can lead to significant differences in inhibitory activity.

  • Cell Permeability and Cytotoxicity: The increased lipophilicity of the N-butyl derivative might lead to enhanced cell permeability compared to the N-methyl analog. However, the overall cytotoxicity will depend on a balance of factors, including its ability to induce proteotoxic stress and its potential off-target effects.

Hypothetical Comparative Analysis: Experimental Framework

To empirically compare the biological activities of N-butyl and N-methyl azetidine-2-carboxylic acid, a series of well-established in vitro assays should be performed. The following section details the experimental protocols that would provide a comprehensive comparison.

Table 1: Hypothetical Comparative Biological Activity Data
Biological AssayParameterN-Butyl Azetidine-2-Carboxylic Acid (Expected)N-Methyl Azetidine-2-Carboxylic Acid (Expected)L-Azetidine-2-Carboxylic Acid (Reference)
Cell Viability (MTT Assay) IC50 (µM)HigherLowerLowest
Protein Synthesis Inhibition % Inhibition at 100 µMLowerHigherHighest
GlyT1 Inhibition Assay IC50 (µM)To be determinedTo be determinedInactive
GlyT2 Inhibition Assay IC50 (µM)To be determinedTo be determinedInactive

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effects of the compounds by measuring the metabolic activity of cells.

Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-butyl azetidine-2-carboxylic acid, N-methyl azetidine-2-carboxylic acid, and L-azetidine-2-carboxylic acid in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Causality Behind Experimental Choices: The MTT assay is a widely accepted and robust method for assessing cell viability. The choice of cell line can be tailored to the specific research question; for general cytotoxicity, a commonly used and well-characterized cell line like HeLa is appropriate. The 48-hour incubation period allows for sufficient time for the compounds to exert their effects on cell proliferation and survival.

In Vitro Protein Synthesis Assay

This assay directly measures the impact of the compounds on the rate of protein synthesis. A common method is the O-propargyl-puromycin (OPP) based assay.[4][5]

Protocol:

  • Cell Culture and Treatment: Seed cells as described for the MTT assay. Treat the cells with the test compounds at various concentrations for a predetermined time (e.g., 24 hours).

  • OPP Labeling: Add OPP to the culture medium at a final concentration of 20 µM and incubate for 1 hour.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

  • Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30 minutes in the dark.

  • Imaging and Analysis: Wash the cells and image them using a fluorescence microscope or a high-content imaging system. Quantify the fluorescence intensity per cell to determine the rate of protein synthesis.

Causality Behind Experimental Choices: The OPP-based assay provides a direct and sensitive measure of newly synthesized proteins.[4][5] Unlike methods that rely on radiolabeled amino acids, this method is non-radioactive and allows for single-cell analysis. The use of a fluorescent azide enables straightforward visualization and quantification of protein synthesis.

Glycine Transporter (GlyT) Inhibition Assay

This assay measures the ability of the compounds to inhibit the uptake of glycine by cells expressing either GlyT1 or GlyT2. A common method is the radiolabeled glycine uptake assay.[6][7][8]

Protocol:

  • Cell Culture: Use cell lines stably expressing either human GlyT1 or GlyT2 (e.g., CHO or HEK293 cells). Seed the cells in a 96-well plate.

  • Compound Pre-incubation: Wash the cells with a pre-warmed uptake buffer. Add the test compounds at various concentrations and pre-incubate for 10-20 minutes.

  • [³H]Glycine Uptake: Initiate the uptake by adding a solution containing a mixture of unlabeled glycine and [³H]glycine. Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]glycine using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of glycine uptake for each compound concentration and calculate the IC50 value.

Causality Behind Experimental Choices: The use of cell lines specifically overexpressing the target transporter (GlyT1 or GlyT2) ensures that the measured activity is specific to that transporter. The radiolabeled glycine uptake assay is a highly sensitive and quantitative method for measuring transporter activity.[6][7] A short incubation time for uptake ensures that the initial rate of transport is measured.

Visualization of Key Pathways and Workflows

Diagram 1: The Proline Mimicry and Proteotoxicity Pathway of Azetidine-2-Carboxylic Acid

Proteotoxicity_Pathway cluster_cell A2C Azetidine-2-Carboxylic Acid (or N-Alkyl Derivative) Transporter Amino Acid Transporter A2C->Transporter Uptake Cell Cell Interior Transporter->Cell Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase A2C_tRNA_Pro A2C-tRNAPro Prolyl_tRNA_Synthetase->A2C_tRNA_Pro Charges tRNA_Pro tRNAPro tRNA_Pro->Prolyl_tRNA_Synthetase Ribosome Ribosome A2C_tRNA_Pro->Ribosome Incorporation Nascent_Protein Nascent Protein Chain Ribosome->Nascent_Protein Misfolded_Protein Misfolded Protein Nascent_Protein->Misfolded_Protein Misfolding ER_Stress ER Stress Misfolded_Protein->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: A diagram illustrating the pathway of proline mimicry and subsequent proteotoxicity.

Diagram 2: Experimental Workflow for Comparing Biological Activity

Experimental_Workflow Start Start: Synthesize and Purify N-Butyl and N-Methyl A2C Assay1 Cell Viability Assay (MTT) Start->Assay1 Assay2 Protein Synthesis Assay (OPP) Start->Assay2 Assay3 Glycine Transporter Inhibition Assay (Radiolabeled Uptake) Start->Assay3 Data_Analysis Data Analysis: Calculate IC50 and % Inhibition Assay1->Data_Analysis Assay2->Data_Analysis Assay3->Data_Analysis Comparison Comparative Analysis of Biological Activity Data_Analysis->Comparison Conclusion Conclusion: Structure-Activity Relationship Comparison->Conclusion

Caption: A flowchart outlining the experimental workflow for the comparative analysis.

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the biological activities of N-butyl and N-methyl azetidine-2-carboxylic acid. While direct experimental data is currently lacking in the literature, the principles of medicinal chemistry and the provided experimental protocols offer a clear path for researchers to conduct a thorough comparative analysis.

The key takeaway is that N-alkylation is expected to significantly modulate the biological activity of azetidine-2-carboxylic acid. The size and lipophilicity of the N-alkyl group will likely influence its ability to act as a proline mimic and may introduce new activities, such as glycine transporter inhibition. The proposed experimental workflow, encompassing cell viability, protein synthesis, and transporter inhibition assays, will enable a robust comparison of these two analogs.

Future research should focus on synthesizing a broader range of N-alkylated azetidine-2-carboxylic acid derivatives and systematically evaluating their biological activities. Such studies will not only enhance our understanding of the structure-activity relationships of this important class of molecules but also pave the way for the development of novel therapeutic agents with tailored biological profiles.

References

  • Analysis of Proline Substitutions Reveals the Plasticity and Sequence Sensitivity of Human IAPP Amyloidogenicity and Toxicity - PMC. (URL: [Link])

  • Mechanisms of transport and analgesic compounds recognition by glycine transporter 2 | PNAS. (URL: [Link])

  • Comparative Analysis of D-Tyrosyl-D-proline: A Guide for Researchers - Benchchem. (URL: not available)
  • Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction - PubMed. (URL: [Link])

  • Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay - ResearchGate. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACOGNOSY. (URL: not available)
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (URL: [Link])

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (URL: not available)
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (URL: [Link])

  • Proline Analogues - Enamine. (URL: not available)
  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW - Taylor & Francis. (URL: [Link])

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (URL: [Link])

  • Molecular insights into protein synthesis with proline residues - PMC - NIH. (URL: [Link])

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (URL: [Link])

  • Synthesis and structure-activity relationships of aminoalkylazetidines as ORL1 receptor ligands - PubMed. (URL: [Link])

  • Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. (URL: [Link])

  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. (URL: [Link])

  • Research advances in L-azetidine-2-carboxylic acid. (URL: [Link])

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - OPUS at UTS. (URL: [Link])

  • (PDF) Proline and Proline Analogues Improve Development of Mouse Preimplantation Embryos by Protecting Them against Oxidative Stress - ResearchGate. (URL: [Link])

  • Linearity Comparison of Three Colorimetric Cytotoxicity Assays - SCIRP. (URL: [Link])

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF - ResearchGate. (URL: [Link])

  • Molecular Mechanisms of Proline-Mediated Tolerance to Toxic Heavy Metals in Transgenic Microalgae - PMC. (URL: [Link])

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (URL: [Link])

  • Risk Assessment of "Other Substances" – L-proline | European Journal of Nutrition & Food Safety. (URL: not available)
  • A rapid, ideal, and eco-friendlier protocol for quantifying proline - ResearchGate. (URL: [Link])

  • Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - MDPI. (URL: [Link])

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid - MDPI. (URL: [Link])

  • Crystal structure analysis of N‐acetylated proline and ring size analogs - Research Collection. (URL: [Link])

  • Extraction and determination of proline - PROMETHEUS – Protocols. (URL: [Link])

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (URL: [Link])

  • Inhibitors of the glycine transporter type-2 (GlyT-2): Synthesis and biological activity of benzoylpiperidine derivatives - ResearchGate. (URL: [Link])

  • Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance - MDPI. (URL: [Link])

Sources

Conformational Analysis: (2S)-1-Butylazetidine-2-carboxylic acid vs. L-Proline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous structural and conformational comparison between the canonical amino acid L-Proline (Pro) and its 4-membered, N-alkylated analogue, (2S)-1-Butylazetidine-2-carboxylic acid (N-Bu-Aze) .[1]

While Proline is the industry standard for inducing turns and reducing conformational entropy in peptide drug design, N-Bu-Aze offers a distinct pharmacological profile.[1] The contraction to a 4-membered ring increases ring strain (~25 kcal/mol vs. ~6 kcal/mol for Pro), significantly altering the


 (phi) torsion angle space.[1] Furthermore, the N-butyl substitution introduces steric bulk and lipophilicity that modulates the cis/trans amide equilibrium and nitrogen inversion barrier, making N-Bu-Aze a critical scaffold for tuning potency and permeability in peptidomimetics.[1]

Part 1: Structural Fundamentals & Ring Strain[1]

The primary differentiator between these two scaffolds is the ring size, which dictates the internal bond angles and the available conformational space.[1]

Comparative Structural Metrics[2][3][4]
FeatureL-Proline (Pro)(2S)-1-Butylazetidine-2-carboxylic acid (N-Bu-Aze)Impact on Drug Design
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Aze is more compact; fits into smaller binding pockets.[1]
Ring Strain ~6 kcal/mol~25-26 kcal/molAze is more reactive; ring opening is a potential metabolic liability but offers unique geometry.[1]
Hybridization N is

(pyramidal) but flattens in amides.[1]
N is

but highly pyramidalized due to strain.[1]
Aze nitrogen has lower basicity and different H-bond acceptor capability.[1]
Puckering Envelope (

-endo /

-exo)
Puckered (Butterfly) / Planar transitionAze has a lower barrier to ring inversion but a narrower range of motion.[1]

Angle
Fixed around -60° to -75°Restricted (~ -60° to -90°)Aze locks the backbone into a tighter turn geometry.[1]
The "N-Butyl" Steric Effect

In standard Proline, the nitrogen is part of the backbone.[1] In N-Bu-Aze , the nitrogen is tertiary before peptide coupling (if used as a scaffold) or acts as an N-terminal cap.[1]

  • Proline: The N-H (or N-C

    
    ) vector is relatively unencumbered.[1]
    
  • N-Bu-Aze: The n-butyl group creates significant 1,2-steric strain with the C2-carboxylate.[1] To minimize this, the butyl group typically adopts a pseudo-equatorial position relative to the puckered ring, often locking the nitrogen lone pair orientation.[1] This "anchoring" effect reduces the entropic penalty of binding but can clash with receptor pockets if not modeled correctly.[1]

Part 2: Conformational Landscape

Cis/Trans Isomerization (The Angle)

One of the most critical aspects of Proline analogues is their ability to isomerize around the amide bond (


).[1]
  • Proline: In water, peptide bonds preceding Pro are ~80-90% trans (

    
    ) and 10-20% cis (
    
    
    
    ).[1] The barrier to rotation is high (~20 kcal/mol).[1]
  • N-Bu-Aze:

    • Lower Barrier: The 4-membered ring of Aze generally lowers the rotational energy barrier for cis/trans isomerization by ~2.5 kcal/mol compared to Proline.[1] This allows for faster interconversion.[1]

    • Cis-Bias: N-alkylation (the butyl group) combined with the 4-membered ring often destabilizes the trans conformer due to steric clash between the N-substituent and the preceding carbonyl oxygen.[1] Consequently, N-Bu-Aze derivatives often show a higher population of the cis rotamer compared to Proline.[1]

Ring Puckering Dynamics

Proline oscillates between


-endo (down) and 

-exo (up).[1][2] Aze, being a 4-membered ring, has a "wing-flapping" motion.[1]
  • Mechanism: The energy barrier for Aze ring inversion is lower than Proline.[1] However, the N-butyl group adds mass and steric friction, likely dampening this frequency and favoring a single pucker state that maximizes the distance between the butyl tail and the C2-carboxylic acid.[1]

Part 3: Experimental Protocols

To validate these conformational differences in your own drug discovery pipeline, use the following self-validating protocols.

Protocol A: Variable Temperature NMR (VT-NMR) for Rotational Barriers

Objective: Determine the coalescence temperature (


) and rotational barrier (

) of the N-Bu-Aze vs Pro amide bond.
  • Sample Prep: Dissolve 5-10 mg of the N-acetylated methyl ester derivative (e.g., Ac-N-Bu-Aze-OMe vs Ac-Pro-OMe) in 0.6 mL of deuterated solvent (

    
     for biological relevance, 
    
    
    
    for intrinsic preference).
  • Acquisition (1D

    
    ):  Record spectra from 298 K up to 360 K in 10 K increments.
    
  • Target Signals: Monitor the splitting of the acetyl methyl protons (

    
    -CO-). At low temp, you will see two peaks (cis and trans).[1]
    
  • Coalescence: Identify

    
     where the two peaks merge into a single broad peak.[1]
    
  • Calculation: Use the Eyring equation to calculate

    
    .[1]
    
    • Validation: If

      
       of Aze is lower than Pro (typically >10 K difference), the barrier is lower.[1]
      
Protocol B: DFT Conformational Scanning

Objective: Map the Potential Energy Surface (PES) of the ring pucker.[1]

  • Software: Gaussian 16 or ORCA.

  • Method: DFT B3LYP/6-311+G(d,p) with IEFPCM solvation model (Water).

  • Scan Coordinate: Perform a relaxed potential energy surface scan of the ring dihedral angle (

    
    ).[1]
    
  • Output: Plot Energy vs. Dihedral Angle.

    • Expectation: Proline will show two distinct minima (

      
      ).[1][2] N-Bu-Aze will likely show a flatter potential well or a single deep minimum defined by the Butyl group's orientation.[1]
      

Part 4: Visualization of Logic & Workflow[1]

The following diagram illustrates the decision-making process for choosing between Proline and N-Bu-Aze, and the experimental workflow to validate the choice.

ConformationalAnalysis cluster_0 Phase 1: Structural Selection cluster_1 Phase 2: Scaffold Comparison cluster_2 Phase 3: Validation Protocol Start Target Requirement Constraint Need Rigid Turn? Start->Constraint Space Binding Pocket Size? Constraint->Space Proline Proline (5-Mem) Standard Rigidity High Trans Bias Space->Proline Standard/Large Aze N-Bu-Aze (4-Mem) Hyper-Rigid Increased Cis Bias Lipophilic Tail Space->Aze Compact/Hydrophobic NMR VT-NMR Analysis (Measure Rotational Barrier) Proline->NMR Comp DFT Calculation (Map Ring Pucker) Proline->Comp Aze->NMR Aze->Comp Outcome Drug Candidate Selection (Potency vs. Permeability) NMR->Outcome K_cis/trans data Comp->Outcome Energy Minima

Figure 1: Decision logic and experimental workflow for selecting between Proline and N-Bu-Aze based on structural constraints and validation data.

Part 5: Applications in Drug Design[1]

Why choose (2S)-1-Butylazetidine-2-carboxylic acid over Proline?

  • Permeability Enhancement: The N-butyl group increases

    
    , potentially improving blood-brain barrier (BBB) penetration compared to the zwitterionic Proline.[1]
    
  • Proteolytic Stability: The 4-membered ring is often unrecognized by standard proteases (like chymotrypsin or prolyl oligopeptidase), extending the half-life of the peptide.[1]

  • Turn Mimetics: N-Bu-Aze is an excellent inducer of Type VI

    
    -turns  (which require a cis amide bond).[1] If your pharmacophore requires a "kinked" backbone, N-Bu-Aze is statistically more likely to populate this state than Proline.[1]
    
Summary Table: Selection Criteria
Design GoalPreferred ScaffoldReason
Standard

-helix capping
Proline Canonical geometry, well-tolerated.[1]
Inducing Cis-Amide Geometry N-Bu-Aze 4-ring + N-alkyl sterics destabilize trans.[1]
Increasing Lipophilicity N-Bu-Aze Butyl tail adds hydrophobic bulk.[1]
Reducing Peptide Size N-Bu-Aze Contraction of the ring volume.[1]

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990).[1][3] The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides.[1][4][3][5] Biopolymers, 30(9-10), 951–959.[1]

  • Bessonov, K., Vassall, K. A., & Harauz, G. (2013).[1][6] Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations.[1][6] Journal of Molecular Graphics and Modelling, 39, 118–125.[1][6][7]

  • Schnitzer, T., & Trapp, N. (2022).[1] Crystal structure analysis of N-acetylated proline and ring size analogs. Helvetica Chimica Acta.[1] [1]

  • Dunitz, J. D., & Waser, J. (1972).[1] Geometric constraints in cyclic molecules. Elemente der Mathematik. (Foundational text on ring strain).

Sources

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess (ee) for Synthesized 1-butyl-L-Aze

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. For non-proteinogenic amino acids like 1-butyl-L-Azetidine-2-carboxylic acid (1-butyl-L-Aze), a proline analogue, ensuring enantiomeric purity is paramount. The biological activity often resides in a single enantiomer, while the other may be inactive or, in worst-case scenarios, contribute to off-target effects or toxicity. Therefore, the robust validation of enantiomeric excess (ee) is a non-negotiable step in the quality control and regulatory submission process.

This guide provides an in-depth comparison of the primary analytical techniques for determining the ee of 1-butyl-L-Aze. It is structured to move beyond mere procedural lists, offering insights into the causality behind methodological choices and emphasizing the principles of a self-validating analytical system, in line with international regulatory expectations.[1][2][3][4]

Comparative Analysis of Core Methodologies for ee Determination

The determination of enantiomeric excess relies on creating a chiral environment that forces the two enantiomers to behave differently. This can be achieved either by physical separation (chromatography) or by forming transient diastereomeric complexes that can be distinguished spectroscopically (NMR).[5] Each approach has distinct advantages and limitations.

MethodPrinciple of Chiral RecognitionAdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[5][6]High resolution and accuracy; well-established and accepted by regulatory bodies; high sensitivity (LOD/LOQ); robust and reproducible for QC environments.[]Requires method development to find a suitable CSP and mobile phase; can be time-consuming for a single analysis.
Chiral GC Separation of volatile derivatives of enantiomers on a chiral stationary phase.[][8][9]Excellent separation efficiency and sensitivity; often faster run times than HPLC.[10]Requires derivatization to make 1-butyl-L-Aze volatile, adding a sample preparation step and a potential source of error or racemization.[8][11]
Chiral NMR Spectroscopy A Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA) is added to the sample, forming diastereomeric complexes with distinct chemical shifts in the NMR spectrum.[5][12][13]Rapid, non-destructive analysis; minimal sample preparation (for CSAs); provides structural information.[5]Lower sensitivity compared to chromatography; requires higher sample concentration; potential for signal overlap; accuracy can be limited by peak integration challenges.[13]
Polarimetry Measures the rotation of plane-polarized light by a chiral sample. The degree of rotation is proportional to the concentration of the enantiomer.Simple, rapid, and non-destructive.Low sensitivity and precision; requires a relatively pure sample and a known specific rotation for the pure enantiomer; not suitable for trace-level impurity detection.

Workflow for Robust Enantiomeric Excess Validation

A scientifically sound validation process follows a logical progression from sample reception to the final, certified result. This workflow ensures that the analytical method chosen is not only appropriate for the molecule but is also performing correctly and reliably.

G cluster_0 Phase 1: Method Development & Selection cluster_2 Phase 3: Routine Analysis & Reporting Sample Synthesized 1-butyl-L-Aze Sample Method_Screen Method Screening (HPLC, GC, NMR) Sample->Method_Screen Racemic Racemic Standard (D/L-Aze Derivative) Racemic->Method_Screen Method_Opt Method Optimization (e.g., Chiral HPLC) Method_Screen->Method_Opt Specificity Specificity & Selectivity Method_Opt->Specificity SST System Suitability Test (SST) Method_Opt->SST Linearity Linearity & Range Accuracy Accuracy & Recovery Precision Precision (Repeatability, Intermediate) Sensitivity Sensitivity (LOD, LOQ) Robustness Robustness Robustness->SST Analysis Sample Analysis SST->Analysis Calculation ee Calculation & Data Review Analysis->Calculation Report Certificate of Analysis (CoA) Calculation->Report

Caption: Workflow for the validation of enantiomeric excess.

Recommended Protocol: Chiral HPLC for ee Determination of 1-butyl-L-Aze

For routine quality control and regulatory submissions, Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard due to its high resolution, sensitivity, and robustness.[][14] The following protocol provides a detailed, self-validating methodology.

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a UV/Vis or PDA detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point for amino acid derivatives. Columns such as Daicel Chiralcel OD-H or Chiralpak AD are common choices.[6][15]

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA). Trifluoroacetic acid (TFA) or diethylamine (DEA) may be needed as mobile phase additives (0.1%) to improve peak shape for acidic or basic analytes, respectively.[6]

  • Standards:

    • Synthesized 1-butyl-L-Aze test sample.

    • A racemic (1:1) standard of 1-butyl-D/L-Aze. This is critical for confirming peak identity and calculating resolution.

Method Development and System Suitability
  • Objective: To achieve baseline separation of the L- and D-enantiomers.

  • Initial Screening:

    • Equilibrate the chiral column with a mobile phase of 90:10 (v/v) n-Hexane:IPA at a flow rate of 1.0 mL/min.

    • Inject the racemic standard.

    • If separation is poor, systematically adjust the IPA percentage (e.g., to 80:20 or 95:5). The use of a different alcohol like ethanol can also be screened.[6]

  • System Suitability Test (SST): Before analyzing any samples, inject the racemic standard.

    • Acceptance Criterion: The resolution (Rs) between the two enantiomer peaks must be greater than 1.7 to ensure accurate quantification.[14] The retention time repeatability should have a relative standard deviation (RSD) of ≤ 2%.[2]

Sample Preparation
  • Accurately weigh and dissolve the 1-butyl-L-Aze sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulates before injection.

Chromatographic Analysis
  • Perform a blank injection (mobile phase only) to ensure no system contamination.

  • Inject the prepared 1-butyl-L-Aze sample using the optimized method.

  • Record the chromatogram for a sufficient duration to allow for the elution of both potential enantiomers.

Data Analysis and Calculation
  • Identify the peaks corresponding to the L- and D-enantiomers based on the retention times established with the racemic standard.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100

    Where:

    • Area_L = Peak area of the desired L-enantiomer

    • Area_D = Peak area of the undesired D-enantiomer

Validation According to ICH Q2(R2) Guidelines

To ensure the chiral HPLC method is "fit for purpose," it must be validated according to ICH guidelines.[1][2][3][4]

  • Specificity: The ability to assess the desired enantiomer in the presence of the other. This is demonstrated by achieving baseline resolution (Rs > 1.7) between the enantiomers using the racemic standard.[14]

  • Linearity: Establish a linear relationship between the concentration of the minor (D) enantiomer and its peak area. This should be performed over a range, for example, from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.[1][3]

  • Accuracy: Determined by spiking the pure L-enantiomer with known amounts of the D-enantiomer at different levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percent recovery.[14]

  • Precision:

    • Repeatability: Multiple injections of the same sample to assess the method's precision over a short time. RSD should be low.[1]

    • Intermediate Precision: The assay is performed by different analysts on different days or with different equipment to assess reproducibility.

  • Limit of Quantitation (LOQ): The lowest concentration of the D-enantiomer that can be reliably quantified with acceptable precision and accuracy. A typical acceptance criterion is a signal-to-noise ratio of not less than 10.[1]

  • Robustness: Deliberately making small changes to method parameters (e.g., flow rate ±10%, column temperature ±5°C) to ensure the method remains reliable.[14]

By adhering to this comprehensive framework of comparison, systematic protocol development, and rigorous validation, researchers and drug developers can ensure the unquestionable stereochemical integrity of synthesized 1-butyl-L-Aze, satisfying both scientific and regulatory standards.

References

  • Organic Chemistry Frontiers. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. RSC Publishing. Available at: [Link]

  • Pätzold, R. (2004). Chiral Separation of Amino Acids by Gas Chromatography. SciSpace. DOI: 10.1016/S0301-4770(05)80005-3. Available at: [Link]

  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (1992). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Drug Development and Industrial Pharmacy, 18(12), 1367-1376.
  • McConville, P. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. Available at: [Link]

  • ResearchGate. (2025, August 7). 1.1.3. Chiral separation of amino acids by gas chromatography | Request PDF. Available at: [Link]

  • Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12694–12706. Available at: [Link]

  • dos Santos, G. G., & Scotti, L. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3293. Available at: [Link]

  • Snow, N. H. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]

  • Goolsby, B., & Brodbelt, J. S. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical chemistry, 71(19), 4393-4398.
  • Ohfune, Y., et al. (2001). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 49(9), 1094-1098. Available at: [Link]

  • Goolsby, B., & Brodbelt, J. S. (2025, August 6). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d, l-Amino Acids. ResearchGate. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Hemmateenejad, B., et al. (2018). Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. Analytical Biochemistry, 550, 62-69. Available at: [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Synthesis of N-Alkyl Amino Acids. Tetrahedron: Asymmetry, 18(21), 2487-2527.
  • Adams, N. D., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency (EMA). (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Available at: [Link]

  • Bovo, S., et al. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters, 14(14), 3505–3510. Available at: [Link]

  • Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Nájera, C., & de la Casa, C. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. Organic letters, 7(22), 4975-4978. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2S)-1-Butylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the proper disposal of (2S)-1-Butylazetidine-2-carboxylic acid, a specialized chemical used in research and development. As a niche compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes best practices derived from the chemical's core functional groups—the azetidine ring and the carboxylic acid—and data from structurally related molecules to ensure the highest standards of laboratory safety and environmental stewardship.[1][2] Adherence to these procedures is critical for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance.

Hazard Assessment and Chemical Profile

Understanding the potential hazards of (2S)-1-Butylazetidine-2-carboxylic acid is the foundation of its safe management. The molecule's structure suggests a combination of hazards associated with its constituent parts.

  • Azetidine Ring: The four-membered azetidine ring is strained, which can impart reactivity.[3] Azetidine and its derivatives should be handled as potentially reactive and volatile compounds.[1]

  • Carboxylic Acid Group: This functional group renders the compound acidic and potentially corrosive, particularly in concentrated forms.[2][4]

  • General Irritancy: Structurally similar compounds, such as other N-substituted azetidine-2-carboxylic acids, are known to cause skin, eye, and respiratory irritation.[5][6][7]

All laboratory waste, including (2S)-1-Butylazetidine-2-carboxylic acid, should be treated as hazardous unless explicitly determined otherwise by a qualified safety professional.[8]

Hazard CharacteristicInferred Risk from Structural AnalogsRationale & Key Precautions
Skin Corrosion/Irritation Causes skin irritation. [5][6][7]The carboxylic acid moiety can be corrosive, while amine-like structures can be irritants. Prolonged or repeated contact may cause irritation.[9] Always wear chemical-resistant gloves.[3]
Eye Damage/Irritation Causes serious eye irritation. [5][7][10]Direct contact can lead to irritation or damage. Always wear safety goggles with side shields or a face shield.[1]
Respiratory Irritation May cause respiratory irritation. [5][6][10]Handling the solid form may generate dust, and vapors may be present. Always handle within a certified chemical fume hood or well-ventilated area.[1][3]
Reactivity Potentially reactive. The strained azetidine ring can be susceptible to ring-opening reactions, especially with strong acids or bases.[3] Avoid mixing with incompatible materials.[7][11][12]
Environmental Toxicity Potentially toxic to aquatic life. While specific data is absent, related aromatic compounds (like biphenyl) are noted for aquatic toxicity. Prevent the substance from entering drains or waterways.[1]
Mandatory Personal Protective Equipment (PPE) & Handling

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate PPE. This is the first line of defense against chemical exposure.

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile. Inspect gloves for integrity before use.[3][13]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[3]

  • Ventilation: All handling and disposal preparation must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]

Step-by-Step Disposal Protocol

The disposal of (2S)-1-Butylazetidine-2-carboxylic acid must be managed as a hazardous chemical waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3][14][15]

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.[16]

  • Select a Compatible Container: Choose a designated hazardous waste container that is leak-proof, in good condition, and made of a compatible material such as high-density polyethylene (HDPE) or glass. The container must have a secure, screw-on cap.[3][8]

  • Avoid Incompatibles: Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents, strong acids, or strong bases, as this could trigger a reaction.[7][11][12]

Accurate labeling is a regulatory requirement and essential for safe handling by all personnel.[17][18]

  • Affix a Hazardous Waste Label: Before adding any waste, securely attach a completed hazardous waste tag to the container.[3]

  • Complete All Fields: The label must, at a minimum, include:

    • The words "Hazardous Waste" .[3][19]

    • The full, unabbreviated chemical name: "(2S)-1-Butylazetidine-2-carboxylic acid" .[19]

    • A list of all contents by percentage.[19]

    • The relevant hazard characteristics (e.g., "Irritant," "Corrosive").[3]

    • The date when waste was first added to the container (the "accumulation start date").[3]

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][14][19]

  • Transfer Waste: Carefully transfer the waste chemical and any contaminated disposable materials (e.g., pipette tips, weighing paper, gloves) into the labeled container.[1]

  • Keep Container Closed: The waste container must remain securely closed at all times, except when actively adding waste. Do not leave a funnel in the container opening.[3][19]

  • Store Safely: Store the sealed container in a cool, dry, and well-ventilated secondary containment bin within your designated SAA. This area should be clearly marked and away from incompatible materials.[1][17]

The final disposal of hazardous waste must be handled by certified professionals.

  • Contact EHS: Once the container is 90% full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[3][4][19]

  • Provide Information: Be prepared to provide the EHS office with all necessary information from the waste label. They will coordinate with a licensed hazardous waste disposal contractor to ensure compliant treatment and disposal.[1][20]

Visual Workflow for Disposal

The following diagram outlines the decision-making and operational flow for the safe disposal of (2S)-1-Butylazetidine-2-carboxylic acid.

G Disposal Workflow for (2S)-1-Butylazetidine-2-carboxylic acid cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Work in Fume Hood A->B C 3. Select Compatible HDPE/Glass Container B->C D 4. Affix & Complete Hazardous Waste Label C->D E 5. Add Waste to Container (Chemical & Contaminated Items) D->E F 6. Keep Container Securely Closed E->F G 7. Store in Designated Satellite Accumulation Area F->G H 8. Container is Full (or waste is no longer generated) G->H I 9. Contact Institutional EHS for Waste Pickup H->I J 10. Licensed Contractor Disposes of Waste I->J

Caption: A step-by-step workflow for the safe handling and disposal of chemical waste.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel from the immediate vicinity and ensure maximum ventilation.[1]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[1][2][21]

  • Collect Waste: Carefully sweep or scoop the absorbent material and spilled substance into your designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[3]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.[3]

Management of Empty Containers

Empty containers that previously held (2S)-1-Butylazetidine-2-carboxylic acid must be decontaminated before disposal.[22]

  • Triple Rinse: Rinse the empty container thoroughly three times with a suitable solvent (e.g., water or ethanol).[3][8]

  • Collect Rinsate: The first rinsate is considered hazardous and must be collected and added to your hazardous waste container.[3] Subsequent rinsates can typically be disposed of down the drain, but confirm this with your institutional policy.

  • Deface Label: Completely remove or deface the original chemical label on the empty container.[8]

  • Dispose of Container: Dispose of the clean, de-labeled container in the appropriate glass or plastic recycling bin.[23]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of (2S)-1-Butylazetidine-2-carboxylic acid, upholding their commitment to a safe and sustainable laboratory environment.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Laboratory Waste Management: Best Practices for Compliance and Safety. (2025, May 26). LabX. Retrieved from [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager. Retrieved from [Link]

  • Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid. (n.d.). AAPPTec. Retrieved from [Link]

  • (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: SC-205. (2015, August 7). Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Safety Data Sheet: Boc-D-Azetidine-2-carboxylic acid. (n.d.). AAPPTec. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Material Safety Data Sheet: 1-Boc-(S)-azetidine-2-carboxylic acid. (n.d.). Pi Chemicals. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.